Fmoc-Tyr(H2PO3)-OH
Description
Protein Phosphorylation as a Key Post-Translational Modification
Following protein biosynthesis on ribosomes, polypeptide chains undergo various chemical changes known as post-translational modifications (PTMs). wikipedia.orggsconlinepress.com These modifications are crucial for expanding the functional diversity of the proteome, which is vastly more complex than what is encoded by the genome alone. thermofisher.com PTMs can involve the covalent addition of functional groups, proteolytic cleavage, or even the degradation of entire proteins. thermofisher.com They play a fundamental role in regulating nearly all aspects of cell biology, from protein structure and localization to interactions with other molecules like proteins, lipids, and nucleic acids. gsconlinepress.comthermofisher.com
Among the numerous types of PTMs, the reversible addition of a phosphate (B84403) group, or phosphorylation, is one of the most common and extensively studied. wikipedia.orgthermofisher.com This process, primarily occurring on serine, threonine, and tyrosine residues in eukaryotic proteins, acts as a molecular switch. thermofisher.comnews-medical.net The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its function. news-medical.net This dynamic process is regulated by two main classes of enzymes: protein kinases, which catalyze the transfer of a phosphate group from ATP to the protein, and protein phosphatases, which remove it. wikipedia.orgcusabio.com This precise control allows phosphorylation to govern a multitude of cellular processes, including cell signaling, metabolism, and apoptosis. gsconlinepress.comthermofisher.com
Tyrosine Phosphorylation in Cellular Signal Transduction Pathways
While phosphorylation can occur on several amino acids, the phosphorylation of tyrosine residues holds a special significance in the signal transduction pathways of multicellular organisms. medsci.org It is a key mechanism for transmitting signals from the extracellular environment across the cell membrane to the cell's interior, ultimately influencing gene expression and cellular responses. wikipedia.orgnih.gov This signaling is mediated by protein tyrosine kinases (PTKs) and counter-regulated by protein tyrosine phosphatases (PTPs). wikipedia.orgpnas.org The balance between the activities of these two enzyme families maintains the appropriate level of protein tyrosine phosphorylation, which is essential for normal cellular function. wikipedia.orgpnas.org Aberrations in this balance are implicated in numerous human diseases, particularly cancer. medsci.orgnih.gov
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that utilize tyrosine phosphorylation. wikipedia.org The binding of an extracellular ligand, such as a growth factor or hormone, typically induces the dimerization of these receptors. wikipedia.org This dimerization brings the intracellular kinase domains of the two receptor molecules close together, allowing them to phosphorylate each other on specific tyrosine residues (a process called autophosphorylation). medsci.orgwikipedia.org These newly created phosphotyrosine (pTyr) residues serve as high-affinity docking sites for various intracellular signaling proteins. nih.govwikipedia.org
Role in Cell Growth Regulation and Mitogenesis
Tyrosine phosphorylation is a cardinal mechanism governing cell proliferation and the induction of mitosis (mitogenesis). wikipedia.orgnih.govnih.gov Many of the ligands that activate RTKs are polypeptide growth factors. wikipedia.org The signaling cascades initiated by activated RTKs, such as the Ras-MAPK pathway, are central to stimulating cell growth and division. wikipedia.org The phosphorylation events triggered by growth factor receptor binding are required to drive cells through the cell cycle. wikipedia.org The tight regulation of these pathways is critical; uncontrolled activation of tyrosine kinases due to mutations or overexpression can lead to constitutive signaling, resulting in unchecked cell proliferation, a hallmark of cancer. medsci.orgresearchgate.net
Involvement in Metabolism and Apoptosis
Beyond cell growth, tyrosine phosphorylation plays a significant role in regulating cellular metabolism and programmed cell death (apoptosis). The insulin (B600854) receptor, an RTK, is a prime example of metabolic regulation, initiating a signaling cascade upon insulin binding that leads to glucose uptake and metabolic homeostasis. nih.govwikipedia.org Dysregulation of mitochondrial function, the cell's energy powerhouse, is also linked to tyrosine phosphorylation. Phosphorylation of mitochondrial proteins can regulate oxidative phosphorylation (OXPHOS) and ATP production. researchgate.net
The regulation of apoptosis is also intricately linked to tyrosine phosphorylation. pnas.org Cytokines like granulocyte/macrophage colony-stimulating factor (GM-CSF) can inhibit apoptosis in certain immune cells by increasing tyrosine phosphorylation. pnas.org Conversely, in some contexts, such as under glucose starvation, an increase in tyrosine phosphorylation has been linked to the induction of cell death. embopress.org Studies on cytochrome c, a protein essential for both respiration and apoptosis, have shown that its phosphorylation at specific tyrosine residues can inhibit its pro-apoptotic functions, promoting cell survival. mdpi.commdpi.com This demonstrates the dual and context-dependent role of tyrosine phosphorylation in controlling cell fate.
Regulation of Protein Interactions and Enzyme Activity
A primary function of tyrosine phosphorylation is to create specific recognition sites for other proteins, thereby mediating the assembly of signaling complexes. nih.gov Proteins containing specialized phosphotyrosine-binding domains, such as the Src Homology 2 (SH2) domain and the Phosphotyrosine Binding (PTB) domain, are recruited to autophosphorylated RTKs. nih.govwikipedia.org This recruitment brings these proteins to the plasma membrane and localizes them with their substrates or other signaling partners, propagating the signal downstream. nih.gov These recruited proteins can be enzymes themselves (like phospholipases), or adaptor proteins that link the receptor to other signaling pathways. wikipedia.orgwikipedia.org
Tyrosine phosphorylation can also directly regulate the catalytic activity of enzymes. nih.gov This can occur through allosteric mechanisms where phosphorylation induces a conformational change that alters the enzyme's active site. nih.gov In some cases, this regulation involves an intramolecular interaction, where a newly phosphorylated tyrosine residue binds to an SH2 domain within the same protein, causing a change in its activity. nih.gov This direct modulation of enzyme function provides a rapid and reversible mechanism to control cellular signaling pathways. wikipedia.orgwikipedia.org
Importance of Synthetic Phosphopeptides as Chemical Probes
To unravel the complexities of phosphorylation-dependent signaling pathways, researchers rely on specialized tools. Synthetic phosphopeptides—short, custom-made chains of amino acids containing a phosphorylated residue at a specific position—have become indispensable chemical probes for this purpose. rsc.orgnih.gov These molecules can mimic the docking sites on activated proteins, allowing for detailed studies of protein-protein interactions. rsc.org They are used to investigate binding determinants, identify the protein partners of specific phosphoproteins, and act as target-specific inhibitors of the interactions that drive signaling cascades. rsc.orgacs.org The development of caged phosphopeptides, which release the active phosphopeptide upon light stimulation, provides researchers with precise temporal and spatial control to study the real-time dynamics of signaling events within cells. mit.edu
Overview of Fmoc-O-Phospho-L-tyrosine as a Building Block in Phosphopeptide Synthesis
The creation of synthetic phosphopeptides is most commonly achieved through a method called solid-phase peptide synthesis (SPPS). rsc.org A key challenge in this process is the incorporation of the phosphate group, which is chemically sensitive. The "building block" approach, where a pre-phosphorylated and protected amino acid is used, is a widely adopted strategy. rsc.orgnih.gov
Fmoc-O-Phospho-L-tyrosine is a crucial building block for this purpose, specifically for synthesizing phosphotyrosine-containing peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. nih.govchemimpex.com This compound is an L-tyrosine amino acid where the hydroxyl group of the side chain is phosphorylated, and the alpha-amino group is protected by an Fmoc group. chemimpex.com The Fmoc group provides temporary protection during the step-by-step assembly of the peptide chain and can be selectively removed to allow the next amino acid to be added. chemimpex.com The use of such building blocks is essential for efficiently producing high-purity phosphopeptides, which are vital for research in biochemistry, molecular biology, and drug discovery. chemimpex.comchemimpex.com Different protecting groups can be used on the phosphate moiety itself to enhance stability and improve yields during the synthesis process. nih.gov
Interactive Data Tables
Table 1: Key Regulators in Tyrosine Phosphorylation
This table highlights some of the key enzymes involved in adding (kinases) and removing (phosphatases) phosphate groups from tyrosine residues, which are central to the signaling pathways discussed.
| Enzyme Class | Function | Examples | Cellular Processes Regulated |
| Receptor Tyrosine Kinases (RTKs) | Transduce extracellular signals (e.g., growth factors) into intracellular responses via autophosphorylation. | Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (INSR), Platelet-Derived Growth Factor Receptor (PDGFR) | Cell proliferation, metabolism, differentiation, cell survival nih.govwikipedia.org |
| Non-Receptor Tyrosine Kinases | Reside in the cytoplasm or are tethered to the cell membrane; relay intracellular signals. | Src family kinases, Janus kinases (JAKs) | Cell adhesion, immune responses, cytokine signaling nih.govwikipedia.org |
| Protein Tyrosine Phosphatases (PTPs) | Remove phosphate groups from tyrosine residues, terminating or modulating kinase-generated signals. | PTP1B, SHP1, SHP2, Cdc25 | Signal termination, cell cycle control, metabolic regulation cusabio.comwikipedia.org |
| Dual-Specificity Phosphatases (DSPs) | Can dephosphorylate tyrosine as well as serine and threonine residues. | MAPK Phosphatases (MKPs) | Regulation of MAP kinase signaling, stress responses, cell cycle control wikipedia.orgpnas.org |
Table 2: Comparison of Fmoc-Phosphotyrosine Building Blocks for SPPS
Different protection strategies for the phosphate group on Fmoc-Tyr-OH offer various advantages and disadvantages during solid-phase peptide synthesis.
| Building Block | Phosphate Protection | Key Characteristics |
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected (dihydrogen phosphate) | Simplest and most cost-effective; no phosphate deprotection step needed. However, the free phosphate can cause sluggish coupling reactions and solubility issues. |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | A popular choice. The partial protection can still lead to issues during coupling. The benzyl (B1604629) group is typically removed by acidolysis (e.g., TFA) or hydrogenolysis. |
| Fmoc-Tyr(PO(OMe)₂)-OH | Dimethyl ester | Offers good solubility and reactivity. The methyl groups are typically removed post-synthesis using strong acid or silylating agents. nih.gov |
| Fmoc-Tyr(PO(OBzl)₂)-OH | Dibenzyl ester | Provides full protection of the phosphate, which can improve coupling efficiency. Benzyl groups are removed via hydrogenolysis after peptide cleavage from the resin. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933206 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147762-53-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Fmoc O Phospho L Tyrosine and Its Derivatives
General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), a method pioneered by R. B. Merrifield, revolutionized the way peptides are created. publish.csiro.au The core principle of SPPS involves the stepwise assembly of a peptide chain while its C-terminus is covalently attached to an insoluble polymer support, or resin. oup.combachem.com This approach offers significant advantages, as the growing peptide-resin conjugate can be easily separated from soluble reagents and by-products by simple filtration and washing, streamlining the entire process and enabling automation. oup.combachem.comlgcstandards.com
The synthesis cycle in Fmoc-SPPS consists of four main stages:
Deprotection: Removal of the temporary Nα-protecting group (Fmoc) from the terminal amino acid of the resin-bound peptide. bachem.com
Washing: Rinsing the peptide-resin to eliminate excess deprotection reagents and by-products. bachem.com
Coupling: Adding the next Nα-Fmoc-protected amino acid, which is activated to facilitate the formation of a new peptide bond. oup.com
Washing: A final wash to remove unreacted amino acids and coupling reagents. bachem.com
This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed simultaneously. lgcstandards.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino (Nα) group of amino acids. publish.csiro.aulgcstandards.com Its development was a major milestone, establishing the Fmoc/tBu strategy as a leading method for SPPS. publish.csiro.aulgcstandards.com
The Fmoc group is characterized by its lability to bases. wikipedia.org Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org The cleavage mechanism proceeds through a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of the free Nα-amine, carbon dioxide, and dibenzofulvene. total-synthesis.com Piperidine then acts as a nucleophilic scavenger, forming a stable adduct with the reactive dibenzofulvene byproduct, which prevents it from re-reacting with the newly liberated amine. wikipedia.orgnih.gov
Key advantages of Fmoc chemistry include:
Mild Deprotection Conditions: The use of a weak base like piperidine avoids the harsh, repetitive acid treatments required in older Boc-based strategies, making it compatible with many sensitive or modified amino acids, including those with glycosylation or phosphorylation modifications. total-synthesis.comnih.gov
Stability: The Fmoc group is stable to the acidic conditions often used to remove permanent side-chain protecting groups. total-synthesis.com
Reaction Monitoring: The fluorenyl group possesses a strong UV absorbance, allowing for the spectrophotometric monitoring of the deprotection step to ensure the reaction proceeds to completion. publish.csiro.aunih.gov
Table 1: Key Characteristics of the Fmoc Protecting Group
| Feature | Description |
| Chemical Name | 9-fluorenylmethoxycarbonyl |
| Protection Target | Nα-amino group of amino acids. publish.csiro.au |
| Cleavage Condition | Base-labile; typically removed with 20% piperidine in DMF. lgcstandards.comwikipedia.org |
| Cleavage Mechanism | β-elimination reaction. total-synthesis.com |
| Byproducts | Dibenzofulvene and carbon dioxide. total-synthesis.com |
| Key Advantage | Mild deprotection conditions compatible with acid-labile side-chain protecting groups and sensitive modifications. total-synthesis.comnih.gov |
Successful peptide synthesis relies on the use of orthogonal protecting groups. Orthogonality is a strategy where multiple classes of protecting groups are used within the same molecule, and each class can be removed by a distinct chemical mechanism without affecting the others. fiveable.meub.edu This allows for precise, selective deprotection at different stages of the synthesis. fiveable.me
In the context of Fmoc-SPPS, the most common orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.debiosynth.com
Temporary Nα-Protection: The base-labile Fmoc group is used for temporary protection of the N-terminus and is removed at the beginning of each coupling cycle. iris-biotech.de
Permanent Side-Chain Protection: Acid-labile groups are used for "permanent" protection of reactive amino acid side chains. These groups remain intact throughout the chain assembly but are removed during the final cleavage step. The tert-butyl (tBu) group is a common example, used to protect the hydroxyl groups of serine and threonine and the carboxyl groups of aspartic and glutamic acid. iris-biotech.debiosynth.com
The final step of the synthesis involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, while the peptide bonds and the Nα-terminus remain unaffected. lgcstandards.com
Table 2: Example of an Orthogonal Protection Scheme in Fmoc-SPPS
| Protecting Group | Protected Functionality | Cleavage Reagent | Classification |
| Fmoc | Nα-Amino Group | Piperidine (Base) | Temporary iris-biotech.de |
| tBu (tert-Butyl) | Side-Chain -OH (Ser, Thr), -COOH (Asp, Glu) | TFA (Acid) | Permanent iris-biotech.de |
| Boc (tert-Butoxycarbonyl) | Side-Chain -NH2 (Lys) | TFA (Acid) | Permanent |
| Trt (Trityl) | Side-Chain -SH (Cys), -CONH2 (Asn, Gln) | TFA (Acid) | Permanent |
Fmoc Protecting Group Chemistry
Strategies for Phosphotyrosine Incorporation in SPPS
The synthesis of phosphopeptides, particularly those containing phosphotyrosine, presents unique challenges due to the chemical nature of the phosphate (B84403) group. Two primary strategies have been developed for the incorporation of phosphorylated residues during Fmoc-SPPS: the "synthon" or "building block" approach and the "global phosphorylation" approach. nih.govrsc.orgbankpeptide.comresearchgate.net The building block method has become the preferred strategy for its simplicity and efficiency. bankpeptide.com
The synthon method involves the direct incorporation of a pre-synthesized and appropriately protected phosphoamino acid derivative during the stepwise elongation of the peptide chain. rsc.orgbankpeptide.com For phosphotyrosine, this building block is typically Fmoc-O-Phospho-L-tyrosine, where the phosphate moiety itself is also protected to prevent unwanted side reactions during coupling. sigmaaldrich.com
Several protecting groups for the phosphate have been developed. A widely used derivative is Fmoc-Tyr(PO(OBzl)OH)-OH , where one of the phosphate's hydroxyl groups is protected by a benzyl (B1604629) (Bzl) group. bankpeptide.com While popular, this mono-protected phosphate can present challenges, as the remaining free acidic proton can interfere with coupling efficiency. nih.gov Another approach uses building blocks with fully protected phosphate groups, such as dimethyl or dibenzyl esters, but these can be susceptible to partial deprotection by piperidine during subsequent Fmoc removal steps. nih.gov More recently, derivatives like Fmoc-Tyr(PO(NMe2)2)-OH have become available, offering milder conditions for the final phosphate deprotection. nih.govrsc.org
The synthon or building block approach is generally favored over global phosphorylation for several key reasons: nih.govrsc.org
Avoidance of Side Reactions: It circumvents the side reactions that can occur during the on-resin phosphitylation and oxidation steps of the global method. bankpeptide.com
Positional Integrity: The pre-phosphorylated building block ensures that the phosphate group is incorporated at the exact, desired position in the peptide sequence with 100% stoichiometry.
Compatibility: It is highly compatible with the standard Fmoc-SPPS protocol without requiring significant modifications or additional complex chemical steps on the resin.
The global phosphorylation strategy is a post-synthetic modification technique where the peptide is first assembled using standard amino acids, including an unprotected tyrosine at the desired phosphorylation site. ub.edursc.org The phosphorylation is then carried out on the completed, resin-bound peptide before the final cleavage and deprotection. nih.govwiley.com
This process typically involves two steps:
Phosphitylation: The hydroxyl group of the tyrosine residue is reacted with a phosphitylating agent, such as a protected phosphoramidite (B1245037) like di-t-butyl N,N-diethylphosphoramidite, in the presence of an activator like tetrazole. nih.govwiley.com This forms a P(III) phosphite (B83602) triester.
Oxidation: The intermediate P(III) species is then oxidized to the more stable P(V) phosphate triester using an oxidizing agent, such as tert-butyl hydroperoxide (tBuOOH) or m-chloroperoxybenzoic acid. nih.govrsc.orgwiley.com
Table 3: Comparison of Phosphotyrosine Incorporation Strategies
| Feature | Synthon (Building Block) Method | Global Phosphorylation Method |
| Principle | Direct incorporation of a pre-phosphorylated building block (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) during SPPS. rsc.orgbankpeptide.com | Post-synthetic phosphorylation of a Tyr residue on the fully assembled, resin-bound peptide. nih.govrsc.org |
| Key Reagents | Protected phosphoamino acid derivative (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH), standard coupling reagents. | Phosphoramidite (e.g., di-t-butyl N,N-diethylphosphoramidite), activator (e.g., tetrazole), oxidizing agent (e.g., tBuOOH). wiley.com |
| Advantages | High efficiency, positional integrity, avoids phosphorylation-related side reactions on-resin, simpler workflow. nih.govbankpeptide.com | Can be useful if the required building block is unavailable or prohibitively expensive. |
| Disadvantages | Cost of specialized building blocks can be high; coupling of bulky, charged residues can be sluggish. nih.gov | Prone to side reactions (e.g., H-phosphonate formation), incomplete phosphorylation, requires extra steps and optimization. rsc.org |
| Preferred Method | Yes, this is the most common and reliable method for phosphopeptide synthesis. nih.govbankpeptide.com | No, it has been largely superseded by the building block approach. nih.gov |
Synthon Method (Pre-phosphorylated Building Blocks)
Fmoc-O-Phospho-L-tyrosine as a Key Phosphoamino Acid Building Block
Fmoc-O-Phospho-L-tyrosine is a critical building block for the synthesis of phosphorylated peptides. chemimpex.com Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for controlled, stepwise incorporation into a peptide chain. chemimpex.comsmolecule.com The choice of protecting groups for the phosphate moiety is a significant consideration, influencing the efficiency of the synthesis and the final deprotection steps. rsc.org There are two primary approaches for creating phosphopeptides: the introduction of a pre-formed phosphoamino acid building block during synthesis or post-synthetic global phosphorylation. nih.govsemanticscholar.org The building block approach is generally preferred due to the instability of many post-translational modifications to harsh cleavage conditions. nih.gov
Common Derivatives for Step-wise Synthesis
Several derivatives of Fmoc-O-Phospho-L-tyrosine are commonly used in SPPS, each with its own advantages and disadvantages. The selection of a particular derivative often depends on the specific requirements of the peptide being synthesized, such as the presence of multiple phosphorylation sites. sigmaaldrich-jp.cominnoget.com
This derivative is one of the most frequently utilized building blocks for introducing phosphotyrosine into peptides via Fmoc SPPS. sigmaaldrich-jp.com It can be incorporated using standard activation methods like TBTU. innoget.com Despite the presence of a free hydroxyl group on the phosphate, which can sometimes lead to slower and incomplete coupling, this derivative has been successfully used to synthesize peptides with multiple phosphorylation sites. rsc.orginnoget.com Adjusting reaction conditions, such as using uronium-based coupling reagents like HBTU or HATU with an increased excess of DIPEA, can overcome these coupling issues. A one-pot synthesis method has been developed for this compound, which avoids the need for protecting the carboxylic acid group, a requirement in earlier multi-step procedures. rsc.org
Table 1: Properties of Fmoc-L-Tyr(PO(OBzl)OH)-OH
| Property | Value |
|---|---|
| Synonym | N-α-Fmoc-O-benzyl-L-phosphotyrosine |
| Molecular Formula | C₃₁H₂₈NO₈P |
| Molecular Weight | 573.53 g/mol |
| Appearance | White or off-white powder abbexa.com |
| Solubility | Soluble in DMF abbexa.com |
| Storage | 2-8 °C abbexa.com |
Fmoc-Tyr(PO3H2)-OH is the most straightforward and cost-effective derivative for introducing phosphotyrosine. sigmaaldrich-jp.com Since the phosphate group is unprotected, there are no concerns about removing protecting groups later in the synthesis. However, the unprotected phosphate can lead to challenges during coupling, often requiring the use of coupling reagents like HATU with a significant excess of a base such as DIPEA. peptide.com Another potential issue is the formation of piperidine salts during the Fmoc deprotection step, which can interfere with subsequent couplings. peptide.com In peptides with adjacent phosphotyrosine residues, intramolecular pyrophosphate formation has also been observed. sigmaaldrich-jp.comcaymanchem.com
Table 2: Properties of Fmoc-Tyr(PO3H2)-OH
| Property | Value |
|---|---|
| Synonym | Fmoc-pTyr-OH caymanchem.com |
| Molecular Formula | C₂₄H₂₂NO₈P caymanchem.com |
| Molecular Weight | 483.4 g/mol caymanchem.com |
| Purity | ≥98% caymanchem.com |
| Appearance | Solid caymanchem.com |
| Solubility | Sparingly soluble in DMSO caymanchem.com |
In contrast to the other derivatives, Fmoc-Tyr(PO(NMe2)2)-OH has a fully protected phosphate group. sigmaaldrich-jp.comsmolecule.com This full protection enhances its solubility and stability, and crucially, it prevents side reactions like pyrophosphate formation that can occur with unprotected or partially protected phosphate groups. sigmaaldrich-jp.comsmolecule.com This derivative is compatible with a wide range of standard coupling methods, including PyBOP/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt. sigmaaldrich-jp.comsmolecule.com The regeneration of the phosphotyrosine from the phosphodiamidate is achieved through acid-catalyzed hydrolysis, typically using aqueous TFA. semanticscholar.org
Table 3: Properties of Fmoc-Tyr(PO(NMe2)2)-OH
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₂N₃O₆P |
| Molecular Weight | 537.54 g/mol |
| Appearance | Powder |
| Storage | 15-25°C |
| Purity | ≥96.0% (HPLC) |
Fmoc-Tyr(PO3H2)-OH
Preparation Methods for Fmoc-O-Phospho-L-tyrosine
The synthesis of Fmoc-O-Phospho-L-tyrosine and its derivatives begins with the preparation of Fmoc-tyrosine.
The preparation of Fmoc-protected tyrosine often starts with a protected form of tyrosine, such as O-tert-butyl-L-tyrosine (L-Tyr(tBu)). prepchem.comchemicalbook.com A common method involves suspending O-tert-butyl-L-tyrosine in a solvent like dioxane and reacting it with a fluorenylmethyloxycarbonyl source. prepchem.comchemicalbook.com
One detailed procedure involves suspending finely ground O-t-butyl-tyrosine in dry dioxane under a nitrogen atmosphere. prepchem.com Diisopropylethylamine (DIPEA) and chlorotrimethylsilane (B32843) (Tms-Cl) are added, and the mixture is stirred. prepchem.com After chilling, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added. prepchem.com The reaction proceeds in an ice bath and then at room temperature. prepchem.com Workup involves concentration, extraction with diethyl ether and sodium bicarbonate, acidification, and further extraction with methylene (B1212753) chloride. prepchem.com The final product is dried and can be solidified under high vacuum. prepchem.com
Another described method involves the acylation of O-tert-butyl-L-tyrosine with fluorenylmethyloxycarbonyl azide (B81097) in dioxane. chemicalbook.com The crude product is then extracted with ethyl acetate (B1210297) at a controlled pH and purified by recrystallization. chemicalbook.com A multi-step synthesis to produce Fmoc-Tyr(tBu)-OH from L-tyrosine has also been patented, which involves several intermediates and aims to avoid the generation of enantiomers. google.com
Phosphorylation Reactions
The synthesis of phosphopeptides can be achieved through two primary strategies: the "global" phosphorylation approach and the "building block" approach. researchgate.net In the global method, the peptide is first assembled on a solid support, and the hydroxyl group of the tyrosine residue is phosphorylated post-synthesis. researchgate.net However, this method can lead to side reactions, especially if other reactive amino acids like serine or threonine are present, often requiring complex protecting group strategies.
The more common and generally preferred method is the "building block" approach, where a pre-phosphorylated amino acid derivative, such as Fmoc-O-Phospho-L-tyrosine, is incorporated directly into the growing peptide chain during solid-phase peptide synthesis (SPPS). researchgate.net This avoids issues with incomplete or non-specific phosphorylation in the global approach. rsc.org
Several chemical methods are employed for the synthesis of the Fmoc-phosphotyrosine building block itself:
Phosphoramidite Method : This is a widely used technique involving the reaction of a protected tyrosine with a phosphoramidite reagent, such as dibenzyl diisopropylphosphoramidite, followed by oxidation of the resulting phosphite triester to a phosphate. rsc.org This approach has been refined for multi-gram scale synthesis with high yields. rsc.org
Phosphorohalidate Method : This strategy uses reagents like dibenzyl phosphorochloridate to phosphorylate the tyrosine hydroxyl group, often in the presence of a base. rsc.org The reactivity of these reagents can be low, sometimes requiring catalysts or extended reaction times. rsc.org
Aminophosphoryl Chloride Method : A more recent trend involves the use of reagents like bis(dimethylamino)phosphoryl chloride for the phosphorylation of tyrosine. rsc.org This method has led to the commercial availability of Fmoc-Tyr(PO(NMe₂)₂)-OH, which offers advantages in SPPS due to its full protection. rsc.orgsigmaaldrich.com
The phosphate group itself is often protected to prevent side reactions during peptide synthesis. Common protecting groups include benzyl (Bzl), tert-butyl (tBu), and dimethyl (Me₂). rsc.orgrsc.orgrsc.org The choice of protecting group is critical, as it influences the solubility of the building block and the conditions required for final deprotection. For example, Fmoc-Tyr(PO(OBzl)OH)-OH is a popular and commercially available building block. sigmaaldrich.com
Challenges and Optimization in Fmoc-SPPS of Phosphopeptides
The incorporation of Fmoc-O-Phospho-L-tyrosine and other phosphorylated amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS) presents significant challenges. The bulky nature and negative charge of the phosphate group can hinder reaction kinetics and lead to a variety of side reactions, complicating the synthesis and purification of the target phosphopeptide. rsc.org The synthesis of peptides with multiple or adjacent phosphorylation sites is particularly difficult. acs.orgresearchgate.net
Side Reactions during Synthesis
The successful synthesis of phosphopeptides requires careful management of potential side reactions that can lower yield and purity. By-products from incomplete reactions or unwanted chemical transformations can accumulate on the resin, resulting in a final product that is difficult to purify due to the similarity between the impurities and the desired peptide. oup.com Key side reactions include N→O-acyl shifts, pyrophosphate formation, incomplete couplings, and β-elimination.
N→O-Acyl Shift and Depsipeptide Formation at Threonine Residues
During the synthesis of phosphopeptides that also contain threonine residues, an acid-induced side reaction known as the N→O-acyl shift can occur. rsc.orgrsc.org This intramolecular rearrangement happens at the threonine residue, resulting in the formation of a depsipeptide, which contains an ester bond in place of a peptide bond. rsc.orgrsc.org This isomerization has been observed during the final acidolytic cleavage step required to remove protecting groups from the phosphotyrosine residue. rsc.org Research has shown that the rate of this N→O-acyl migration is dependent on the peptide sequence, with the formation of depsipeptides occurring most rapidly when the phosphotyrosine is located at the +2 position relative to the threonine residue. rsc.orgrsc.org
Pyrophosphate Formation
Pyrophosphate formation is a side reaction that can occur during the synthesis of peptides containing adjacent phosphotyrosine residues. sigmaaldrich.com This issue is particularly associated with the use of building blocks where the phosphate group is not fully protected, such as Fmoc-Tyr(PO₃H₂)-OH. sigmaaldrich.comacs.org The free acidic hydroxyl functions on the phosphate can react with an activated incoming amino acid or another phosphate group, leading to the formation of a pyrophosphate linkage. sigmaaldrich.comu-szeged.hu This side reaction can be effectively avoided by using a building block in which the phosphate group is fully protected, for instance, with dimethylamino groups (Fmoc-Tyr(PO(NMe₂)₂)-OH). sigmaaldrich.com Alternatively, a global H-phosphonate phosphorylation strategy has been shown to avoid pyrophosphate formation during chain elongation. nih.gov
Incomplete Coupling Reactions
A frequent challenge in the SPPS of phosphopeptides is achieving complete coupling of the amino acids. The bulky and sterically hindered nature of the phosphorylated building blocks, combined with electrostatic repulsion, can significantly slow down the coupling reaction. rsc.orgacs.org This often results in deletion sequences, where one or more amino acids are missing from the final peptide. rsc.org
Another contributing factor arises when using partially protected building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH. During the Fmoc deprotection step with piperidine, the acidic phosphate group can be deprotonated, forming a piperidinium (B107235) salt. sigmaaldrich.comrsc.org This salt is not easily washed away and the piperidine, a secondary amine, can be acylated by the incoming activated amino acid, consuming the reagent and leading to incomplete coupling. sigmaaldrich.comrsc.org
Several strategies are employed to overcome these issues:
Use of stronger coupling reagents: Uronium-based reagents like HATU are often more effective than standard reagents for coupling bulky phosphoamino acids. sigmaaldrich.com
Increased reagent equivalents: Using a larger excess of the activated amino acid and coupling reagents can help drive the reaction to completion. sigmaaldrich.com
Extended coupling times: Allowing more time for the coupling reaction can improve yields, with some protocols recommending overnight coupling for phosphoamino acids. researchgate.net
Counterion exchange: After Fmoc deprotection, the piperidinium counterion can be exchanged for a tertiary amine to prevent it from consuming the coupling reagents. sigmaaldrich.com
β-Elimination of Phosphate Group
β-elimination of the phosphate group is a major side reaction in phosphopeptide synthesis, but it is critical to note that this reaction is specific to phosphoserine (pSer) and phosphothreonine (pThr) residues. Phosphotyrosine does not undergo β-elimination due to the stability of its aromatic side chain. rsc.org
However, since phosphopeptide synthesis often involves pSer and pThr, understanding this side reaction is crucial. It occurs under the basic conditions used for Fmoc group removal (e.g., with piperidine). rsc.orgacs.org The base abstracts the α-proton of the pSer or pThr residue, leading to the elimination of the phosphate group and the formation of a double bond, creating a dehydroalanine (B155165) or dehydroamino-2-butyryl residue, respectively. rsc.org This newly formed electrophilic double bond can then be attacked by piperidine, creating a piperidinyl-alanine adduct. rsc.org Both of these by-products are difficult to separate from the target peptide. rsc.org
The introduction of monobenzyl-protected building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) was a significant step in minimizing, though not completely preventing, β-elimination. rsc.orgnih.gov Further optimization has focused on the deprotection step, with studies showing that using a very low concentration of a bulky, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can effectively remove the Fmoc group while suppressing β-elimination. acs.org
Data Tables
Table 1: Summary of Challenges and Mitigation Strategies in Phosphopeptide SPPS
| Challenge | Description | Affected Residues | Mitigation Strategies |
|---|---|---|---|
| N→O-Acyl Shift | Acid-induced isomerization at Thr residues leading to depsipeptide formation. | Threonine (in pTyr peptides) | Optimization of cleavage conditions and sequence design. |
| Pyrophosphate Formation | Formation of a pyrophosphate linkage between adjacent pTyr residues. | Phosphotyrosine | Use of fully protected pTyr building blocks (e.g., Fmoc-Tyr(PO(NMe₂)₂)-OH). |
| Incomplete Coupling | Sluggish coupling reactions due to steric hindrance and electrostatic repulsion, leading to deletion sequences. | Phosphotyrosine, Phosphoserine, Phosphothreonine | Use of stronger coupling reagents (e.g., HATU), extended coupling times, increased reagent excess, counterion exchange. |
| β-Elimination | Base-catalyzed loss of the phosphate group, forming dehydroamino acids and piperidine adducts. | Phosphoserine, Phosphothreonine | Use of milder/non-nucleophilic bases (e.g., low concentration DBU), monobenzyl phosphate protection. Not applicable to Phosphotyrosine. |
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| 9-fluorenylmethyloxycarbonyl-O-Phospho-L-tyrosine | Fmoc-O-Phospho-L-tyrosine; Fmoc-Tyr(PO₃H₂)-OH |
| 9-fluorenylmethyloxycarbonyl-O-(monobenzyl-phospho)-L-tyrosine | Fmoc-Tyr(PO(OBzl)OH)-OH |
| 9-fluorenylmethyloxycarbonyl-O-(bis(dimethylamino)phosphinyl)-L-tyrosine | Fmoc-Tyr(PO(NMe₂)₂)-OH |
| 9-fluorenylmethyloxycarbonyl-O-(monobenzyl-phospho)-L-serine | Fmoc-Ser(PO(OBzl)OH)-OH |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Threonine | Thr |
| Serine | Ser |
| Tyrosine | Tyr |
| Phosphoserine | pSer |
| Phosphothreonine | pThr |
| Phosphotyrosine | pTyr |
| Piperidine | |
| Trifluoroacetic acid | TFA |
| Dibenzyl diisopropylphosphoramidite | |
| Dibenzyl phosphorochloridate |
Impact of Protecting Groups on Synthesis Efficiency
The choice of protecting groups for the phosphate moiety of Fmoc-O-Phospho-L-tyrosine significantly influences the success of peptide synthesis. Different strategies have been developed to address the challenges associated with this critical step.
Partially Protected Phosphate Issues
The use of a partially protected phosphate, such as in Fmoc-Tyr(PO(OBzl)OH)-OH, is a popular approach but presents certain challenges. The acidic proton on the phosphate can form salts with piperidine, the reagent commonly used for Fmoc deprotection. This can lead to the acylation of the piperidine counterion, reducing the effective concentration of the activated amino acid available for coupling. While this may not be a major issue in syntheses involving a single phosphotyrosine residue, it can cause significant problems with incomplete couplings in peptides containing multiple phosphorylation sites. To overcome this, an increased excess of coupling reagents is often necessary. researchgate.net Another strategy is to exchange the piperidine counterion with a tertiary amine like N,N-Diisopropylethylamine (DIPEA) after the deprotection step. rsc.org
Acid-Labile Phospho Protecting Groups
To circumvent the issues associated with partially protected phosphates, acid-labile protecting groups offer an alternative. These groups are designed to be stable during the basic conditions of Fmoc deprotection but are readily cleaved under acidic conditions at the end of the synthesis. rsc.org The use of N-Fmoc-protected tyrosine derivatives with acid-labile phospho protecting groups has been successful in the synthesis of phosphotyrosine-containing peptides. rsc.org However, it has been observed that N→O-acyl migration can occur at threonine residues during the synthesis, leading to the formation of depsipeptides. rsc.org The rate of this side reaction is dependent on the peptide sequence. rsc.org The use of the monobenzyl-protected phosphotyrosine allows for milder cleavage conditions, which can minimize this side reaction and lead to higher purity of the crude product. rsc.org
Bis-protected Di-O-benzyl/methyl Phosphotyrosine Building Blocks
Employing bis-protected di-O-benzyl or di-O-methyl phosphotyrosine building blocks can resolve the problems caused by the unprotected P–OH group in partially protected derivatives. rsc.orgnih.govhilarispublisher.com However, a significant drawback is the potential for undesired removal of the methyl or benzyl groups by piperidine during Fmoc deprotection. rsc.orgnih.govhilarispublisher.com This side reaction, known as O-phosphate monodealkylation, can be minimized by using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in DMF for Fmoc deprotection instead of piperidine. rsc.orgnih.gov Despite the potential for side reactions, Fmoc-Tyr(PO(OBzl)OH)-OH remains a frequently used building block. rsc.org In the Boc strategy of peptide synthesis, it was found that one of the benzyl protecting groups on Boc-Tyr(PO3Bzl2)-OH was completely removed by TFA treatment, while the other remained intact throughout the synthesis. nih.gov
Optimization of Coupling Conditions
The efficiency of incorporating Fmoc-O-Phospho-L-tyrosine into a peptide chain is highly dependent on the coupling conditions, including the choice of coupling reagents and bases.
Uronium-based Coupling Reagents (HBTU, HATU)
Uronium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling Fmoc-Tyr(PO(OBzl)OH)-OH. wikipedia.orgnih.govpeptide.com These reagents rapidly convert protected amino acids into their activated species, facilitating efficient peptide bond formation. HBTU is known for its mild activating properties and resistance to racemization. wikipedia.org HATU is structurally similar to HBTU but is generally more reactive, leading to faster coupling with less epimerization. nih.govpeptide.com However, using HATU in excess should be avoided as it can react with the unprotected N-terminus of the peptide chain, blocking further elongation. nih.govpeptide.com The choice between these reagents can be critical in achieving high yields, especially for difficult couplings.
Role of Bases (DIPEA, DBU, Piperidine)
Bases play a crucial role in both the deprotection of the Fmoc group and the coupling reaction itself.
DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base commonly used in conjunction with uronium-based coupling reagents. atomscientific.com It acts as a scavenger for the acidic protons released during the reaction, maintaining the basic conditions required for efficient coupling. atomscientific.comresearchgate.net For the coupling of Fmoc-Tyr(PO(OBzl)OH)-OH, increasing the excess of DIPEA from the standard two-fold to a three-fold excess has been shown to be beneficial.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that has proven effective for Fmoc deprotection, particularly in syntheses where β-elimination is a concern, such as with phosphoserine and phosphothreonine. acs.orgnih.gov While phosphotyrosine does not undergo β-elimination, DBU can be advantageous in preventing the undesired removal of benzyl or methyl protecting groups from bis-protected phosphotyrosine derivatives. rsc.orgrsc.orgnih.gov Using a low concentration of DBU (e.g., 0.5% or 2%) can efficiently remove the Fmoc group while minimizing side reactions. rsc.orgnih.govacs.orgnih.gov However, caution is advised when using DBU with sequences containing aspartic acid or asparagine, as it can promote the formation of aspartimide. rsc.org
Piperidine is the most common base used for the removal of the Fmoc protecting group. acs.orgresearchgate.net However, its use can lead to side reactions, particularly with protected phosphoserine and phosphothreonine, where it can induce β-elimination. researchgate.netacs.orgresearchgate.net In the context of phosphotyrosine synthesis, piperidine can form salts with the partially protected phosphate group, which can interfere with subsequent coupling steps. It can also cause the undesired cleavage of benzyl or methyl protecting groups from bis-protected phosphotyrosine. rsc.orgnih.gov While standard protocols often use 20% piperidine in DMF, alternative conditions and bases are often sought to mitigate these issues. acs.orgnih.gov
Synthesis of Multiphosphorylated Peptides
The chemical synthesis of multiphosphorylated peptides (MPPs) presents significant challenges. nih.gov The bulky, negatively charged phosphate groups can lead to steric hindrance and electrostatic repulsion, which complicates coupling reactions and can result in low yields and the formation of deletion sequences. nih.govrsc.org Furthermore, the phosphate-protected serine and threonine residues are susceptible to a side reaction known as β-elimination under the basic conditions required for Fmoc-group removal. nih.gov The synthesis of peptides with multiple adjacent phosphothreonine residues is particularly difficult. biorxiv.org While standard solid-phase peptide synthesis (SPPS) can be used, it often requires laborious procedures with large excesses of the expensive protected phosphoamino acids and repetitive coupling cycles to achieve success. biorxiv.org
To overcome the slow and inefficient nature of traditional MPP synthesis, accelerated methods have been developed. One such strategy, termed Accelerated Multiphosphorylated Peptide Synthesis (AMPS), combines high temperatures (90 °C), fast overhead stirring, and specifically tailored chemical conditions. nih.govacs.org This high-temperature fast-stirring peptide synthesis (HTFSPS) approach enhances the diffusion rate of reagents, shortening reaction times. nih.govacs.org
A critical innovation in this method is the management of the Fmoc-deprotection step to prevent β-elimination at high temperatures. nih.gov Standard concentrations of piperidine (20%) cause significant β-elimination at elevated temperatures. nih.gov Research has shown that using a very low concentration of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), specifically 0.5% in DMF for a 10-second reaction, effectively removes the Fmoc group without promoting significant β-elimination. nih.govacs.org This method has been successfully applied to synthesize a library of MPPs with up to nine phosphorylation sites, demonstrating its superiority over microwave-assisted methods for these complex syntheses. nih.govacs.org
| Peptide Sequence | Number of Phosphorylation Sites | Crude Purity (%) |
|---|---|---|
| pS-pS-pS-pS-pS-pS | 6 | 37.2 |
| pT-pS-pS-pS-pS-pS | 6 | 25.4 |
| pT-pT-pS-pS-pS-pS | 6 | 18.1 |
| pT-pT-pT-pS-pS-pS | 6 | 15.2 |
| pT-pT-pT-pT-pS-pS | 6 | 10.3 |
| pT-pT-pT-pT-pT-pS | 6 | 8.5 |
| pT-pT-pT-pT-pT-pT | 6 | 7.7 |
| pS-pS-pS-pS-pS-pS-pS-pS-pS | 9 | 10.2 |
Microwave-assisted solid-phase peptide synthesis (SPPS) is another advanced technique used to improve the synthesis of phosphopeptides, including cyclic variants. nih.govwiley.com The application of microwave energy can enhance reaction efficiency, reduce synthesis times, and decrease side reactions. wiley.comresearchgate.net This is particularly beneficial for overcoming the steric hindrance associated with phosphorylated amino acid derivatives. nih.govresearchgate.net
For highly complex MPPs, a combinatorial microwave-assisted strategy has been developed. biorxiv.org This method modifies coupling conditions—such as reaction time, equivalents of phosphoamino acids, and coupling cycles—only when a simpler method proves inefficient. biorxiv.org For instance, couplings may be performed at 75°C using HATU/DIEA as the activating system, while the Fmoc-deprotection step is conducted at room temperature to prevent β-elimination. biorxiv.orgbiorxiv.org
| Parameter | Automated Microwave Synthesis | Manual Conventional Synthesis |
|---|---|---|
| Synthesis Duration | Reduced | Longer |
| Yield | Increased | Lower |
| Process Control | Improved | Standard |
Accelerated Synthesis Methodologies
Solid-Phase Derivatization for Analytical and Biological Applications
The modification of peptides while they are still attached to the solid-phase resin allows for the introduction of various functional groups for analytical and biological studies. researchgate.net This on-resin derivatization is a powerful tool for creating complex molecular probes, labeled peptides, and other specialized constructs.
On-resin modifications require an orthogonal protection strategy, where specific protecting groups on amino acid side chains can be removed without disturbing the main peptide chain or other protecting groups. iris-biotech.depeptide.com For this purpose, semi-permanent protecting groups such as methyltrityl (Mtt) and methoxytrityl (Mmt) are employed. iris-biotech.de These groups are stable during the standard Fmoc-SPPS cycles but can be selectively cleaved using a mild acid solution, typically 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), exposing the side chain for further reaction. iris-biotech.de
This strategy enables a wide range of modifications. For example, the exposed side chain of a lysine (B10760008) or ornithine residue can be reacted with a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or another peptide chain to create branched structures. iris-biotech.denih.gov Sidechain-to-sidechain cyclization is another common modification, where, for instance, the side chains of an aspartic acid and a lysine residue are deprotected and then coupled to form a lactam bridge, constraining the peptide's conformation. peptide.com
Traceless linkers are specialized chemical tools used to synthesize or purify peptides, which can be cleaved without leaving any residual atoms on the final peptide product. nih.gov This is particularly useful for creating heterodimers or for catch-and-release purification strategies.
One approach utilizes linkers based on secondary amino alcohols, such as isoserine (termed isoseramox). nih.gov This linker can be incorporated into a peptide during SPPS. Following synthesis and capture, the linker is quantitatively cleaved within minutes by treatment with sodium periodate (B1199274) (NaIO₄), which results in the release of a peptide with a native N-terminus. nih.gov
Another sophisticated method is the traceless Staudinger ligation. This reaction joins a peptide fragment containing a C-terminal phosphinothioester with another peptide fragment bearing an N-terminal azide. raineslab.com The reaction forms a stable amide bond between the two fragments, with the linker atoms being eliminated as byproducts, thus leaving no trace in the final ligated peptide. raineslab.com This method is chemoselective and can be performed with unprotected peptide fragments, making it a powerful tool for the convergent synthesis of large peptides and proteins. raineslab.com
Applications of Fmoc O Phospho L Tyrosine in Biochemical and Medicinal Research
Peptide Synthesis and Phosphopeptide Library Generation
Fmoc-O-Phospho-L-tyrosine is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that allows for the creation of custom peptide sequences. The Fmoc group provides a temporary shield for the amino group of the phosphotyrosine, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. chemimpex.comspringernature.com This protection is readily removed under mild basic conditions, typically with piperidine (B6355638), allowing for the next amino acid to be coupled. springernature.comresearchgate.net
The direct incorporation of Fmoc-O-Phospho-L-tyrosine into a peptide sequence is a preferred method for producing phosphopeptides. researchgate.net This "building block" approach avoids the potential for incomplete or non-specific phosphorylation that can occur with post-synthetic modification methods. researchgate.net The result is a higher yield and purity of the desired phosphopeptide.
Table 1: Comparison of Phosphopeptide Synthesis Strategies
| Parameter | Direct Incorporation (using Fmoc-O-Phospho-L-tyrosine) | Global Phosphorylation (Post-Synthetic) |
|---|---|---|
| Phosphate (B84403) Protection | Not required | Requires temporary protection |
| Typical Yield | 70–85% | 50–65% |
| Typical Purity | ≥95% | 80–90% |
| Key Advantage | Avoids byproducts and is compatible with automated synthesis. | Can produce both phosphorylated and non-phosphorylated peptides from a single synthesis. researchgate.net |
| Key Disadvantage | Can have sluggish coupling reactions. | Risk of incomplete phosphorylation and side reactions. researchgate.net |
Probing Protein Interactions and Signaling Pathways
Phosphorylation of tyrosine residues is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. rsc.org Synthesized phosphopeptides containing phosphotyrosine are crucial tools for studying the intricate networks of protein-protein interactions that are mediated by this modification. chemimpex.comchemimpex.com
These synthetic phosphopeptides can mimic the phosphorylated sites on natural proteins, allowing researchers to:
Identify and characterize phosphotyrosine-binding domains: Proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains specifically recognize and bind to phosphotyrosine-containing sequences. rsc.org Synthetic phosphopeptides are used in a variety of assays to identify which proteins bind to specific phosphorylated sites and to quantify the affinity of these interactions. researchgate.netelifesciences.org
Investigate signaling cascades: By introducing specific phosphopeptides into cells or cell extracts, researchers can activate or inhibit particular signaling pathways, helping to elucidate the function of different phosphorylation events. chemimpex.com
Serve as substrates for protein tyrosine phosphatases (PTPs): Phosphopeptides are essential for studying the enzymes that remove phosphate groups from tyrosine residues. They act as substrates in assays to measure PTP activity and to screen for inhibitors of these enzymes. jpt.com
Development of Phosphopeptide Libraries for Drug Discovery
The creation of phosphopeptide libraries is a powerful application of Fmoc-O-Phospho-L-tyrosine in drug discovery. chemimpex.comlifetein.com These libraries consist of a large collection of different phosphopeptide sequences and are used to screen for molecules that can modulate the activity of proteins involved in disease. researchgate.netlifetein.com
Combinatorial phosphopeptide libraries are synthesized by systematically varying the amino acids surrounding a central phosphotyrosine residue. lifetein.com These libraries are then used in high-throughput screening assays to identify peptide sequences that bind with high affinity to a target protein, such as an SH2 domain or a protein tyrosine phosphatase. researchgate.netnih.gov The information gained from these screens can be used to design more potent and selective inhibitors or activators of the target protein. jpt.com
Drug Discovery and Development
The insights gained from studies using Fmoc-O-Phospho-L-tyrosine have significant implications for drug discovery and development, particularly in the design of targeted therapies. chemimpex.com
Design of Drugs Targeting Protein Functions
By understanding the specific protein-protein interactions mediated by phosphotyrosine, medicinal chemists can design small molecules or peptide-based drugs that mimic or block these interactions. chemimpex.comrsc.org For example, a drug might be designed to bind to the active site of a protein tyrosine kinase, preventing it from phosphorylating its substrates. Alternatively, a drug could be developed to block the interaction between a phosphotyrosine-containing protein and its binding partner, thereby disrupting a signaling pathway that contributes to disease. rsc.org Fmoc-O-Phospho-L-tyrosine is used in the synthesis of phosphopeptide antagonists for domains like the Grb2-SH2 domain. chemicalbook.comusbio.net
Targeting Tyrosine Kinases in Disease
Protein tyrosine kinases are a major class of drug targets, particularly in oncology. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. nih.gov The development of tyrosine kinase inhibitors has been a major breakthrough in cancer therapy.
Fmoc-O-Phospho-L-tyrosine plays a crucial role in the discovery and development of these inhibitors. Synthetic phosphopeptides are used as substrates in kinase assays to screen for and characterize the activity of potential inhibitors.
A key application of Fmoc-O-Phospho-L-tyrosine is in kinase substrate profiling, a method used to determine the substrate specificity of a particular tyrosine kinase. nih.govresearchgate.net This involves synthesizing a library of peptides with varying sequences and testing them as substrates for the kinase in vitro. elifesciences.orgnih.gov By identifying the optimal amino acid sequences for phosphorylation, researchers can gain valuable insights into the biological roles of the kinase and identify its physiological substrates. nih.gov This information is critical for designing selective inhibitors that target a specific kinase without affecting other, related kinases, thereby minimizing off-target effects. researchgate.net
Inhibitor Design and Evaluation
The reversible phosphorylation of tyrosine residues, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a fundamental mechanism in cellular signal transduction. Dysregulation of this process is a hallmark of numerous diseases, including cancer. Consequently, the enzymes involved, particularly PTPs, have emerged as significant targets for therapeutic intervention. Fmoc-O-Phospho-L-tyrosine plays a pivotal role in the design and evaluation of inhibitors for these enzymes.
Researchers utilize Fmoc-O-Phospho-L-tyrosine to synthesize phosphopeptides that mimic the natural substrates of PTPs. These synthetic phosphopeptides are crucial for studying the binding and catalytic mechanisms of PTPs. A common strategy in inhibitor design is to create non-hydrolyzable analogs of phosphotyrosine that can bind to the active site of a PTP with high affinity, thereby blocking its function. rsc.org For instance, Fmoc-O-Phospho-L-tyrosine is a key component in the synthesis of peptide-derived inhibitors that show potential in treating cancer and inflammatory diseases.
One notable application is in the development of inhibitors for the Src homology 2 (SH2) domain-containing proteins, such as Grb2. The Grb2 protein is an adaptor protein implicated in signaling pathways that can lead to cancer cell proliferation. rsc.org By incorporating Fmoc-O-Phospho-L-tyrosine into synthetic peptides, researchers can create antagonists of the Grb2-SH2 domain. chemicalbook.com For example, a non-peptide Grb2-SH2 ligand was developed using tyrosine phosphorylation, which was shown to inhibit the proliferation of certain breast cancer cell lines. rsc.org
Furthermore, to overcome the enzymatic instability of the phosphate group in vivo, more stable phosphonate-based mimics of phosphotyrosine have been developed. rsc.org One such mimic is Fmoc-L-F2Pmp-OH (4-(Difluorophosphonomethyl)-N-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine), which is used to synthesize potent and selective inhibitors against PTPs. rsc.orgiris-biotech.de The fluorination of the phosphonic acid in this compound makes it a better mimic of phosphotyrosine. iris-biotech.de
Table 1: Examples of Fmoc-O-Phospho-L-tyrosine Analogs in Inhibitor Design
| Compound/Analog | Target Enzyme/Domain | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Fmoc-cpY-Asp-NH2 | SAP-SLAM | Not Specified | Chemical structure of an inhibitor. | rsc.org |
| Grb2-SH2 binder 2 | Grb2-SH2 domain | Cancer (Breast, Bladder) | Inhibits Grb2 substrate binding and proliferation of HER2-positive breast cancer cells. | rsc.org |
| Fmoc-L-F2Pmp-OH containing peptides | Protein Tyrosine Phosphatases (PTPs) | General (as tool compounds) | Acts as a hydrolysis-stable mimic of phosphotyrosine for inhibitor synthesis. | rsc.orgiris-biotech.de |
Phosphatase Activity Monitoring
Monitoring the activity of phosphatases is crucial for understanding their role in cellular processes and for screening potential inhibitors. Fmoc-O-Phospho-L-tyrosine is indirectly involved in these assays by being a key component in the synthesis of phosphopeptide substrates.
Several methods exist for monitoring PTP activity. One common approach involves quantifying the dephosphorylation of a phosphotyrosine-containing peptide. nih.gov This can be achieved by measuring the increase in absorbance or fluorescence upon the removal of the phosphate group from the tyrosine residue. nih.gov While effective, these methods can have limitations in sensitivity. nih.gov
To address this, more sensitive fluorogenic probes have been developed. For instance, a fluorescence-based probe was designed to monitor phosphatase activity through a change in emission intensity upon dephosphorylation. rsc.org Another innovative approach utilizes the FAST (Fluorescence-Activating and Absorption-Shifting Tag) protein system. In this system, a phosphorylated dye molecule, which is unable to bind to the FAST protein and fluoresce, can be dephosphorylated by a PTP. the-twinkle-factory.com This dephosphorylation event allows the dye to bind to FAST, resulting in a detectable fluorescent signal, providing a sensitive assay for PTP activity. the-twinkle-factory.com While Fmoc-O-Phospho-L-tyrosine is not directly part of the final assay, its use in foundational research to understand substrate-enzyme interactions is implied.
Bioconjugation Applications
Bioconjugation, the process of linking biomolecules, is a powerful technique with wide-ranging applications in therapeutics and diagnostics. Fmoc-O-Phospho-L-tyrosine can be utilized in creating conjugates with various biomolecules. chemimpex.combiosynth.com
Creation of Conjugates with Biomolecules
The ability to attach Fmoc-O-Phospho-L-tyrosine to other molecules allows for the creation of specialized research tools and potential therapeutics. chemimpex.com For example, it can be conjugated to other amino acids to form phosphopeptides, which are then used in a variety of biochemical assays. chemimpex.com The Fmoc protecting group is crucial in this process as it allows for controlled, stepwise synthesis of these peptides. The partially deprotected amino acid can also be used for further derivatization, such as PEGylation or conjugation with dyes. iris-biotech.de
Development of Biosensors and Diagnostic Tools
The principles of bioconjugation using Fmoc-O-Phospho-L-tyrosine and its derivatives are fundamental to the development of biosensors and diagnostic tools. chemimpex.com These tools are designed to detect and quantify specific biological events, such as the activity of a particular enzyme.
A notable example involves the use of the enzymatic dephosphorylation of Fmoc-O-Phospho-L-tyrosine to synthesize gold nanoparticles (AuNPs). researchgate.net This process can be used to create a colorimetric assay for detecting the activity of enzymes like alkaline phosphatase. researchgate.net The dephosphorylation reaction provides both a reducing and stabilizing agent for the synthesis of AuNPs, which can then be detected visually or by UV-Vis analysis. researchgate.net This system has also been adapted to detect toxic heavy metal ions, such as Hg2+, in aqueous media. researchgate.net
Applications in Analytical Chemistry
In analytical chemistry, Fmoc-O-Phospho-L-tyrosine and the phosphopeptides derived from it are invaluable for the development of assays to study protein phosphorylation. chemimpex.com
Assays for Detecting and Quantifying Protein Phosphorylation States
Determining the phosphorylation state of proteins is essential for understanding cellular signaling. chemimpex.com Assays utilizing phosphopeptides synthesized with Fmoc-O-Phospho-L-tyrosine are a cornerstone of this research. These assays can be used to detect the presence of specific phosphorylated proteins and to quantify changes in their phosphorylation levels in response to various stimuli. chemimpex.com
Several assay formats are employed, many of which rely on antibodies that specifically recognize phosphotyrosine residues. nih.gov For example, in an Enzyme-Linked Immunosorbent Assay (ELISA), a phosphopeptide substrate can be used to measure the activity of a specific kinase in cell lysates. nih.gov The extent of phosphorylation is then detected using a generic anti-phosphotyrosine antibody. nih.gov
Mass spectrometry-based methods also play a crucial role in the analysis of protein phosphorylation. nih.gov Targeted mass spectrometry can provide highly sensitive and quantitative measurements of specific phosphopeptides, allowing for the detailed characterization of signaling networks in complex biological samples like tumors. nih.gov The synthesis of stable isotope-labeled phosphopeptide standards, which often involves Fmoc-O-Phospho-L-tyrosine, is critical for the accuracy and reproducibility of these quantitative proteomics studies.
Use as an Amino Acid Standard in Mass Spectrometry
Fmoc-O-Phospho-L-tyrosine, a derivative of the amino acid tyrosine, serves as a crucial reference compound, or standard, in the field of mass spectrometry. This analytical technique is pivotal for identifying and quantifying molecules by measuring their mass-to-charge ratio. In the context of studying proteins, particularly the modification known as phosphorylation, O-Phospho-L-tyrosine and its derivatives are indispensable.
Phosphorylation is a key biological process where a phosphate group is added to a protein, often at a tyrosine residue, thereby regulating the protein's function. To accurately study this process, researchers rely on standards like O-Phospho-L-tyrosine in techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comscientificlabs.co.uk This allows for the precise identification and quantification of phosphorylated amino acids within a sample. sigmaaldrich.comscientificlabs.co.uk
The Fmoc (9-fluorenylmethyloxycarbonyl) group attached to O-Phospho-L-tyrosine is a protective group commonly used in peptide synthesis. chemimpex.com This protection is vital during the step-by-step assembly of amino acids to create a specific peptide chain. chemimpex.com While O-Phospho-L-tyrosine itself is used as a standard, the Fmoc-protected version is a key building block in the synthesis of the phosphopeptides that are then analyzed by mass spectrometry. chemimpex.com The ability to create these synthetic phosphopeptides is essential for developing and validating analytical methods for studying protein phosphorylation.
Microchip Electrophoresis-Electrospray Ionization Mass Spectrometry for Phosphopeptide Separation
A significant challenge in phosphoproteomics, the large-scale study of protein phosphorylation, is the separation of phosphorylated peptide isomers. These are peptides with the same amino acid sequence but with the phosphate group attached at different positions. A powerful technique developed to address this challenge is microchip electrophoresis (MCE) coupled with electrospray ionization mass spectrometry (ESI-MS). nih.gov
MCE offers rapid separation of phosphopeptides, and when combined with ESI-MS, it allows for their online introduction into the mass spectrometer for analysis. nih.gov Research has demonstrated that this method can successfully separate two monophosphorylated positional isomers of an insulin (B600854) receptor peptide, as well as a triply phosphorylated version, from the non-phosphorylated peptide in under a minute. nih.gov
To achieve efficient separation of these positional isomers, a crucial step involves derivatization with 9-fluorenylmethyl (Fmoc) reagents. nih.gov This chemical modification with the Fmoc group enhances the separation of the monophosphorylated isomers during MCE and also aids in identifying the precise location of the phosphorylation site during subsequent tandem mass spectrometry (MS/MS) analysis. nih.gov
The integration of an online protein tyrosine phosphatase micro-enzyme reactor with capillary electrophoresis or liquid chromatography and ESI-MS provides a sensitive and non-isotopic method for detecting tyrosine-phosphorylated peptides. nih.gov This setup enables rapid enzymatic dephosphorylation, and the resulting products are then separated and analyzed. nih.gov The identification of phosphopeptides is based on the changes in their properties and a characteristic mass change of 80 Da upon phosphatase treatment. nih.gov This approach has proven effective in detecting low picomole amounts of tyrosine-phosphorylated peptides within complex mixtures. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Phosphopeptide Sequencing
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another key technique for the analysis of phosphopeptides. Post-source decay (PSD) analysis in MALDI time-of-flight (TOF) instruments can, in some cases, enable the determination of phosphorylation sites. asianpubs.org However, the analysis of phosphopeptides by MALDI-MS can be challenging due to the lability of the phosphate group and potential signal suppression. ucsf.edu
To improve the analysis of phosphopeptides by MALDI-PSD, a method involving chemical derivatization has been developed. asianpubs.org In this approach, the phosphopeptide is chemically modified at its N-terminus with 4-sulfophenyl isothiocyanate. asianpubs.org This derivatization introduces a negatively charged sulfonic acid group, which enhances the efficiency of post-decay fragmentation and leads to the selective detection of a single series of fragment ions (y-ions). asianpubs.org This simplification of the mass spectrum makes the amino acid sequence readily interpretable. asianpubs.org
Fmoc-O-Phospho-L-tyrosine is utilized in the solid-phase synthesis of the phosphopeptides that are subsequently analyzed by these MALDI-MS methods. asianpubs.org The ability to synthesize specific phosphopeptides is crucial for developing and validating new analytical techniques for phosphoproteomics.
Chemical Biology and Material Science
Phosphatase-Instructed Self-Assembly
Fmoc-O-Phospho-L-tyrosine is a key molecule in the field of enzyme-instructed self-assembly (EISA). nih.govfrontiersin.org This process involves the use of an enzyme to trigger the self-assembly of small molecules into larger, ordered structures. In the case of Fmoc-O-Phospho-L-tyrosine, the enzyme alkaline phosphatase (ALP) plays a crucial role. nih.govfrontiersin.org
ALP removes the phosphate group from Fmoc-O-Phospho-L-tyrosine, a process known as dephosphorylation. nih.govresearchgate.net This enzymatic reaction converts the precursor molecule, which is relatively soluble, into a more hydrophobic molecule, Fmoc-L-tyrosine. nih.gov This change in property induces the self-assembly of the Fmoc-L-tyrosine molecules into nanofibers, which can then form a hydrogel. nih.govresearchgate.net The self-assembly is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups. rsc.org
This strategy is not limited to L-peptides. Studies have shown that the chirality of the peptide backbone does not significantly affect the ALP-instructed self-assembly, allowing for the creation of biostable hydrogels from D-peptides. nih.gov The EISA process is a multi-stage phenomenon that includes biocatalytic conversion, changes in supramolecular interactions and chirality, formation of nanostructures, and ultimately, gelation. researchgate.net
| Precursor Molecule | Enzyme | Assembled Molecule | Resulting Structure |
| Fmoc-O-Phospho-L-tyrosine | Alkaline Phosphatase (ALP) | Fmoc-L-tyrosine | Nanofibers/Hydrogel |
Biomedical Imaging Applications
The self-assembly properties of Fmoc-O-Phospho-L-tyrosine and its derivatives have been harnessed for biomedical imaging applications. By co-assembling a fluorescent probe within the self-assembled nanostructures, it is possible to create imaging agents for diagnostic purposes. rsc.org
For instance, a cerium-based nanozyme (CF) has been developed through the assembly of Ce³⁺ ions and Fmoc-O-Phospho-L-tyrosine. rsc.orgresearchgate.net This nano-assembly can be loaded with a near-infrared fluorescent dye, enabling its use for the diagnosis of atherosclerotic plaques. researchgate.net The aromatic Fmoc groups provide sites for loading cargo, such as imaging agents, through π-π stacking and hydrophobic interactions. researchgate.net
Furthermore, by incorporating a fluorescent reporter group like NBD-β-alanine into the peptide structure, it is possible to visualize the cellular location of the self-assembled structures. nih.gov This allows researchers to track the fate of these nanomaterials within cells and understand their mechanism of action. nih.gov
Nanoassembly Formation
The formation of nanoassemblies from Fmoc-O-Phospho-L-tyrosine is a process driven by a combination of specific molecular interactions. In the presence of certain metal ions, such as cerium (Ce³⁺), Fmoc-O-Phospho-L-tyrosine molecules can self-assemble into well-defined nanoparticles. rsc.orgrsc.org
The assembly mechanism is a synergistic process involving two key interactions:
Coordination: The phosphate group of Fmoc-O-Phospho-L-tyrosine coordinates with the metal ion (e.g., Ce³⁺). rsc.orgrsc.org Molecular dynamics simulations have shown that Ce³⁺ can coordinate with the oxygen atoms of both the carboxyl and phosphate groups of the molecule. rsc.org
π-π Stacking: The aromatic Fmoc groups of the molecules interact with each other through π-π stacking. rsc.org
Both the phosphate and the Fmoc groups are crucial for this nanoassembly to occur. rsc.orgrsc.org Control experiments have shown that neither Fmoc-L-tyrosine (lacking the phosphate group) nor O-phospho-L-tyrosine (lacking the Fmoc group) can efficiently assemble with Ce³⁺ on their own. rsc.org
The ratio of the metal ion to Fmoc-O-Phospho-L-tyrosine can be varied to control the size of the resulting nanoparticles. researchgate.netresearchgate.net For example, changing the molar ratio of Ce³⁺ to Fmoc-O-Phospho-L-tyrosine from 0.1:1 to 0.2:1 resulted in an increase in the particle size of the cerium-based nanozyme. researchgate.net These nanoassemblies can also be designed to encapsulate other molecules, such as drugs, making them promising nanocarriers for therapeutic applications. researchgate.net
| Component 1 | Component 2 | Driving Interactions | Resulting Structure |
| Fmoc-O-Phospho-L-tyrosine | Cerium (Ce³⁺) | Coordination (Phosphate-Ce³⁺), π-π Stacking (Fmoc-Fmoc) | Spherical Nanoparticles |
Coordination with Metal Ions (e.g., Ce³⁺)
The phosphate moiety of Fmoc-O-Phospho-L-tyrosine provides a potent coordination site for metal ions, enabling the formation of well-defined metal-organic nanostructures. Research has particularly highlighted its interaction with Cerium(III) ions (Ce³⁺) to form nanoassemblies, often referred to as CF nanozymes. rsc.orgresearchgate.net
The formation of these nanoparticles is synergistically driven by the coordination between the phosphate group of the molecule and the Ce³⁺ ions. rsc.orgrsc.org Molecular dynamics simulations have shown that Ce³⁺ ions can coordinate with the oxygen atoms of both the carboxyl and the phosphate groups of Fmoc-O-Phospho-L-tyrosine. rsc.org This coordination is a critical driving force for the self-assembly process. Control experiments have demonstrated that neither Fmoc-L-tyrosine (lacking the phosphate group) nor O-phospho-L-tyrosine (lacking the Fmoc group) can efficiently assemble with Ce³⁺, underscoring the essential role of the phosphate group in this metal coordination. rsc.orgrsc.org
The stability and physical characteristics of these nanoassemblies can be modulated by experimental conditions. For instance, the molar ratio of Ce³⁺ to Fmoc-O-Phospho-L-tyrosine has a direct impact on the morphology and size distribution of the resulting nanoparticles. rsc.org
| Ce³⁺ to Fmoc-O-Phospho-L-tyrosine Ratio | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|
| 0.1 : 1 | Highly monodispersed nanoparticles with a narrow size distribution. | rsc.org |
| 0.2 : 1 | Nanoparticles with increased size and broader distribution. | rsc.org |
| 0.4 : 1 | Larger, more aggregated nanoparticles. | rsc.org |
Furthermore, the coordination state of the Ce³⁺ ions within these assemblies can be altered, for example, through heat treatment. This process can lead to an increase in the total coordination number of Ce³+, signifying a transition to a more stable energetic state for the nanoassembly. rsc.org
| Condition | Total Coordination Number of Ce³⁺ | Ce³⁺–Phosphate Coordination Number | Reference |
|---|---|---|---|
| Without Heat Treatment | 1.32 | Data not specified | rsc.org |
| With Heat Treatment | 3.58 | Data not specified | rsc.org |
This ability to coordinate with metal ions like Ce³⁺ makes Fmoc-O-Phospho-L-tyrosine a valuable building block for creating functional nanomaterials with potential applications in areas such as biocatalysis and drug delivery. researchgate.net
Role of Fmoc Group in π-π Stacking Interactions
The fluorenylmethoxycarbonyl (Fmoc) group is not merely an inert protecting group in the context of Fmoc-O-Phospho-L-tyrosine's applications; it is an active participant in directing molecular self-assembly through non-covalent interactions. researchgate.net The planar, aromatic structure of the fluorenyl moiety is highly conducive to π-π stacking, a force that significantly contributes to the formation and stability of supramolecular structures. researchgate.netacs.orgmdpi.com
In the formation of Ce³⁺-coordinated nanoassemblies, the assembly process is driven synergistically by both the metal-phosphate coordination and the π-π stacking effect of the Fmoc groups. rsc.orgrsc.org The hydrophobic and π-stacking effects are considered a primary driving force that complements the electrostatic interactions, leading to the aggregation of the molecules into larger structures. researchgate.net Studies on various Fmoc-protected amino acids confirm that π-π stacking, along with hydrogen bonding, are the main forces driving the formation of self-assembled architectures like nanofibers and nanoparticles. acs.org
The aromatic nature of the Fmoc group is also instrumental in the utility of these nanoassemblies as nanocarriers. rsc.org The Fmoc structure can engage in strong π-π stacking and hydrophobic interactions with various small molecules, including fluorescent probes and therapeutic drugs. rsc.orgresearchgate.net This allows for the efficient loading of these "cargo" molecules into the nanoassembly through a simple co-assembly process. rsc.orgresearchgate.net
Spectroscopic techniques are often employed to investigate and confirm the presence of these π-π interactions.
| Spectroscopic Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | A peak at ~305 nm. | Indicator of the coupling of fluorenyl chromophores, suggesting the formation of molecular assemblies. | mdpi.com |
| Fluorescence Spectroscopy | A peak at 320 nm and a shoulder between 350-370 nm. | The 320 nm peak is attributed to un-associated Fmoc groups, while the shoulder represents the parallel organization of fluorenyl groups in aggregates. | researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Detection of a fluorenyl peak at 303 nm in hydrogels formed from dephosphorylated Fmoc-O-Phospho-L-tyrosine. | Indicates a high degree of supramolecular organization of the Fmoc aromatic groups through π-π intermolecular interactions. | mdpi.comresearchgate.net |
The requirement of the Fmoc group for the biological activity of some phosphopeptide analogues further highlights its role in molecular interactions. rsc.org In certain cases, the removal of the Fmoc group leads to a loss of inhibitory activity, suggesting that the π-π stacking or hydrophobic interactions provided by the fluorenyl ring are essential for binding to biological targets like proteins. rsc.org Therefore, the Fmoc group is a critical functional component of Fmoc-O-Phospho-L-tyrosine, enabling complex self-assembly and interaction with other molecules through π-π stacking.
Structural Biology and Mechanistic Insights of Phosphopeptide Recognition
Phosphorylation-Dependent Protein-Protein Interactions
Tyrosine phosphorylation is a key regulatory mechanism in many cellular processes, including cell growth, differentiation, and metabolism. nih.govacs.org This modification acts as a molecular switch, creating high-affinity binding sites for other proteins. ahajournals.org These phosphorylation-dependent PPIs are critical for signal processing and the assembly of multi-protein signaling complexes. nih.govcellsignal.com
A large-scale study using a yeast two-hybrid system identified 292 new phospho-tyrosine (pTyr)-dependent PPIs, revealing a highly connected protein module dedicated to signaling pathways often implicated in cancer. nih.govnih.gov This highlights how pTyr-mediated recognition events are central to cellular signaling and growth control. nih.gov The specificity of these interactions is remarkable, with kinases and interacting proteins showing high selectivity. nih.gov While some interactions are mediated by known linear sequence motifs, the majority rely on other linear epitopes or alternative recognition modes, underscoring the complexity of these signaling networks. nih.gov The construction of these interaction networks relies on the ability of specialized "reader" domains to recognize and bind to pTyr-containing sequences. nih.gov
Fmoc-O-Phospho-L-tyrosine is a critical reagent for investigating these complex networks. chemimpex.com It is a key building block in the solid-phase synthesis of the specific phosphopeptides required to probe these interactions, validate predicted binding partners, and study the kinetics and thermodynamics of pTyr-dependent complex formation. researchgate.net
Recognition of Phosphotyrosine Residues by Specific Domains
The translation of tyrosine phosphorylation into a cellular response is mediated by specialized, non-catalytic protein modules known as recognition domains. These domains act as "readers" of the phosphorylation mark, binding specifically to pTyr residues within a particular sequence context. nih.gov This interaction is the foundation of signal transduction, coupling activated tyrosine kinases to downstream effector pathways. cellsignal.com The two most prominent families of pTyr recognition domains are the Src Homology 2 (SH2) domains and the Phosphotyrosine Binding (PTB) domains. nih.govresearchgate.net
SH2 domains are among the most studied protein-protein interaction modules, present in over 100 human proteins with diverse functions. mdpi.comnih.gov These small, structurally conserved domains of about 100 amino acids are the archetypal readers of phosphorylated tyrosines. mdpi.comfrontiersin.org They recognize and bind to short linear motifs of approximately 10 residues that contain a central pTyr. mdpi.com
The binding specificity of an SH2 domain is determined not just by the pTyr but also by the amino acid residues immediately C-terminal to it. cellsignal.com The SH2 domain fold consists of a central anti-parallel β-sheet flanked by two α-helices. researchgate.netrcsb.orgacs.org This structure creates two key binding pockets: a conserved, positively charged pocket that accommodates the negatively charged pTyr, and a more variable hydrophobic pocket that recognizes the side chains of residues at positions +1 to +5 C-terminal to the pTyr, conferring specificity. researchgate.netacs.org The interaction between the phosphate (B84403) group and conserved arginine residues within the SH2 domain is a hallmark of this recognition. researchgate.net The binding affinities for these interactions are typically in the low to mid-micromolar range (10⁻⁵ to 10⁻⁸ M). mdpi.com
| Feature | Description | Reference |
|---|---|---|
| Primary Ligand | Phosphotyrosine (pTyr)-containing peptide motifs | mdpi.comnih.gov |
| Structure | ~100 amino acids, central β-sheet flanked by two α-helices | researchgate.netacs.org |
| pTyr Binding Pocket | Conserved basic pocket (contains Arginine residues) that binds the phosphate group | cellsignal.comresearchgate.net |
| Specificity Determinants | Residues C-terminal to the pTyr, which bind in a variable hydrophobic pocket | cellsignal.comacs.org |
| Typical Affinity (Kd) | 10⁻⁵ to 10⁻⁸ M | mdpi.com |
PTB domains represent another major class of pTyr recognition modules. nih.govresearchgate.net These domains, comprising 100–150 residues, are structurally distinct from SH2 domains. cellsignal.comembopress.org While some PTB domains, like those in the docking proteins Shc and IRS-1, require tyrosine phosphorylation for binding, many others can bind to their target sequences in an unphosphorylated state. cellsignal.comnih.gov
Unlike SH2 domains, which primarily recognize residues C-terminal to the pTyr, the specificity of PTB domains is largely determined by residues N-terminal to the tyrosine in an NPXpY or NPXY motif. nih.govcellsignal.com The peptide ligand binds as a β-strand to an anti-parallel β-sheet within the PTB domain, with the NPX(p)Y motif forming a characteristic β-turn. cellsignal.comembopress.org The recognition of the phosphotyrosine relies on basic residues in a binding site that is not as conserved as that of SH2 domains. embopress.org Functionally, PTB domain-containing proteins act as adaptors or scaffolds, organizing signaling complexes involved in diverse processes like neural development, immunity, and cell growth. nih.gov
| Feature | SH2 Domains | PTB Domains | Reference |
|---|---|---|---|
| Structure | Conserved fold with central β-sheet and two α-helices | Related to PH domains, 7-stranded β-sandwich capped by a C-terminal helix | acs.orgembopress.orgwikipedia.org |
| Recognition Motif | pTyr + C-terminal residues | NPX(p)Y motif (N-terminal residues) | cellsignal.comnih.gov |
| Phosphorylation Dependence | Strictly dependent | Variable; some require phosphorylation, many do not | nih.govcellsignal.comnih.gov |
| Peptide Conformation | Extended strand | β-turn at NPX(p)Y motif | cellsignal.comcellsignal.com |
Src Homology 2 (SH2) Domains
Structural Characterization of Phosphopeptide-Binding Complexes
To fully comprehend the principles of phosphotyrosine recognition, detailed three-dimensional structures of phosphopeptide-binding complexes are essential. X-ray crystallography and other structural techniques have provided atomic-level insights into how SH2 and PTB domains achieve both high affinity for the phosphate group and specificity for the surrounding peptide sequence. researchgate.netrcsb.orgrcsb.org
The crystallization of recognition domains in complex with their target phosphopeptides has been a watershed for the field. The first structures of an SH2 domain from v-Src complexed with pTyr peptides revealed how the peptide binds across the central β-sheet, with the pTyr anchored in its conserved basic pocket and the C-terminal residues slotting into the specificity pocket. researchgate.netrcsb.org Since then, hundreds of SH2 domain structures have been determined, revealing both conserved recognition principles and subtle variations that fine-tune specificity. acs.org
For example, crystal structures of the SHP2 phosphatase N-SH2 domain show a significant conformational rearrangement of its EF and BG loops upon phosphopeptide binding, highlighting the dynamic nature of recognition. researchgate.netacs.org Similarly, structures of the Gads and p85 SH2 domains bound to the same phosphopeptide from the CD28 receptor show that the peptide can adopt different conformations (bent vs. extended) depending on the specific SH2 domain it binds, which correlates with different binding affinities. researchgate.netnih.gov Crystal structures have also been instrumental in understanding how phosphorylation can create neoantigens for the immune system by enhancing peptide binding to MHC molecules. rcsb.org
Structural studies reveal that the recognition of phosphotyrosine is a multi-faceted process involving a network of intermolecular interactions. researchgate.netresearchgate.net The key interactions for SH2 domains include:
Phosphate Group Recognition: The negatively charged phosphate group engages in a network of hydrogen bonds and salt bridges with the side chains of conserved basic residues, primarily arginine, in the pTyr-binding pocket. researchgate.netrcsb.org
Aromatic Ring Interaction: The tyrosine ring itself often participates in amino-aromatic interactions with lysine (B10760008) or arginine side chains. rcsb.org
Hydrophobic Interactions: Residues C-terminal to the pTyr, particularly at the +1, +3, and +5 positions, often insert into a hydrophobic groove on the SH2 domain surface, which is a major determinant of binding specificity. researchgate.netacs.org
Backbone Hydrogen Bonds: The peptide backbone forms hydrogen bonds with the SH2 domain, further stabilizing the complex. acs.org
The differences in charge, size, and binding geometry are the primary elements that allow domains like SH2 to differentiate between post-translational modifications such as phosphotyrosine and the structurally similar sulfotyrosine. researchgate.netnih.govrsc.org These detailed structural insights, made possible by the synthesis of well-defined phosphopeptides using reagents like Fmoc-O-Phospho-L-tyrosine, are crucial for understanding the specificity of signaling pathways and for the rational design of therapeutic agents that can modulate these critical protein-protein interactions. chemimpex.comresearchgate.net
Crystal Structures of Phosphopeptide-Bound Proteins
Role in Enzyme Regulation
The reversible phosphorylation of tyrosine residues, controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a critical mechanism for regulating enzyme activity and signal transduction. rsc.orgnih.govacs.org Synthetic phosphopeptides, created using Fmoc-O-Phospho-L-tyrosine, are invaluable tools for studying these enzymes.
Kinase and Phosphatase Activity Probing
Fmoc-O-Phospho-L-tyrosine is a crucial building block for synthesizing phosphopeptide substrates and inhibitors used to probe the activity of kinases and phosphatases. chemimpex.com These synthetic peptides mimic the natural substrates of these enzymes, allowing researchers to investigate their activity and specificity. chemimpex.comchemimpex.com For instance, phosphopeptides can be used in kinase assays to determine phosphorylation rates or to screen for inhibitors of PTPs. nih.govacs.org
The stability of the phosphate group is a key consideration in these assays. While the phosphate group in phosphotyrosine is generally stable, phosphonate (B1237965) analogues, where the oxygen atom linking the phosphate to the tyrosine is replaced by a methylene (B1212753) group, offer enhanced stability against phosphatases. rsc.org One such analogue, Fmoc-L-Tyr(PO3Me2)-OH, is used to create phosphopeptides that can effectively probe kinase and phosphatase activity. chemimpex.com
Furthermore, to overcome the enzymatic lability of the phosphate group, non-hydrolyzable phosphotyrosine mimetics like F2Pmp (difluorophosphonomethyl-phenylalanine) are incorporated into peptides. rsc.orgtum.de These mimics bind to the active site of PTPs in a similar manner to phosphotyrosine, making them effective tools for studying enzyme-substrate interactions and for developing potent and selective inhibitors. rsc.orgbiorxiv.org
| Application | Role of Fmoc-O-Phospho-L-tyrosine derived peptides | Key Findings |
| Kinase Assays | Serve as substrates to measure kinase activity and specificity. | Enable quantitative analysis of phosphorylation rates and inhibitor screening. |
| Phosphatase Assays | Act as substrates to measure phosphatase activity and identify inhibitors. nih.govacs.orgbiosynth.com | Facilitate the discovery of selective PTP inhibitors for therapeutic development. |
| Enzyme Regulation Studies | Mimic natural phosphoproteins to investigate allosteric regulation. embopress.org | High-affinity binding of specific phosphopeptides can induce conformational changes in enzymes, leading to activation. embopress.org |
Influence of Sequence Context on Phosphorylation and Recognition
The amino acid sequence surrounding a phosphotyrosine (pTyr) residue plays a critical role in determining its recognition by other proteins, particularly those containing Src Homology 2 (SH2) domains. nih.govelifesciences.org SH2 domains are protein modules that specifically bind to pTyr-containing sequences, mediating a vast number of protein-protein interactions in signaling pathways. plos.orgnih.gov
The specificity of this recognition is not solely dependent on the pTyr residue itself but is heavily influenced by the amino acids at positions C-terminal to the pTyr. plos.org For example, studies on the Src SH2 domain have shown that peptides with the sequence pYEEX can adopt different conformations, such as extended or helical, depending on the nature of the 'X' residue. plos.org This highlights that the three residues following the phosphotyrosine are crucial in dictating both the binding affinity and the conformation of the bound phosphopeptide. plos.org
This "contextual" information embedded in the peptide sequence allows for a high degree of selectivity in signaling pathways. nih.gov SH2 domains can distinguish between subtle differences in peptide ligands based on both favorable (permissive) and unfavorable (non-permissive) amino acids near the pTyr. nih.gov This intricate recognition mechanism ensures the fidelity of signal transduction. nih.gov
Systematic studies using peptide libraries have been employed to quantitatively describe the sequence specificity of both tyrosine kinases and SH2 domains. nih.govelifesciences.org These high-throughput screening methods have revealed that mutations near a phosphorylation site can significantly impact its recognition by kinases. nih.govelifesciences.org
Phosphopeptide Mimics and Analogs in Structural Studies
To overcome the inherent instability of the phosphate group in phosphopeptides, which can be cleaved by phosphatases, researchers have developed various mimics and analogs. rsc.org These modified peptides are crucial for structural studies as they provide stable complexes with their target proteins. Fmoc-O-Phospho-L-tyrosine and its derivatives are key starting materials for the synthesis of these valuable research tools. nih.gov
One common strategy is to replace the phosphotyrosine with a non-hydrolyzable analog. rsc.org For example, phosphonate-based mimics, where the P-O bond is replaced with a more stable P-C bond, are widely used. rsc.org The difluorophosphonomethyl phenylalanine (F2Pmp) is a particularly effective phosphotyrosine mimic that binds to the active sites of PTPs with high affinity. rsc.orgtum.de
Another approach involves modifying the peptide backbone to constrain its conformation. For instance, the inclusion of a cis-3,4-methanoproline residue at the pY+2 position has been shown to be optimal for high-affinity binding to the STAT6 SH2 domain. researchgate.net
These phosphopeptide mimics and analogs have been instrumental in:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence and the pTyr mimic, researchers can map the key interactions required for high-affinity binding. nih.govresearchgate.net
X-ray Crystallography and NMR Spectroscopy: Stable complexes formed with phosphopeptide mimics allow for detailed structural characterization, providing insights into the molecular basis of recognition. plos.org
Drug Discovery: Phosphopeptide mimics serve as lead compounds for the development of potent and selective inhibitors of kinases and phosphatases, as well as antagonists of SH2 domain-mediated interactions. nih.govresearchgate.net
| Mimic/Analog Type | Key Feature | Application in Structural Studies |
| Non-hydrolyzable pTyr analogs (e.g., F2Pmp) | Resistant to phosphatase cleavage. rsc.orgtum.de | Enables the study of stable enzyme-substrate complexes and inhibitor design. rsc.org |
| Backbone-constrained peptides | Reduced conformational flexibility. researchgate.net | Provides insights into the bioactive conformation of the peptide ligand. researchgate.net |
| Prodrugs | Increased cell permeability. nih.gov | Facilitates the study of target engagement and inhibition in intact cells. nih.gov |
Dynamic Nature of Phosphopeptide Interactions
The binding of phosphopeptides to their recognition domains is not a simple static event but rather a dynamic process. researchgate.net The interaction often involves a series of conformational changes in both the peptide and the protein, leading to the final, stable complex. researchgate.net Understanding these dynamics is crucial for a complete picture of phosphopeptide recognition.
Computational methods, such as molecular dynamics (MD) simulations, have become invaluable tools for exploring the conformational landscape of phosphopeptide-protein complexes. biorxiv.org These simulations can reveal transient interactions and conformational states that are difficult to capture with experimental techniques alone. researchgate.net For example, MD simulations have shown that the N-SH2 domain of the phosphatase SHP2 exhibits previously undescribed conformational flexibility, which is important for its regulatory mechanism. biorxiv.org
Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy can also provide insights into the dynamic nature of these interactions. acs.org NMR relaxation experiments can probe the motions of both the phosphopeptide and the protein upon binding.
A key concept that has emerged from these studies is the idea of "encounter complexes," where the protein and peptide first associate in a non-specific manner before transitioning to the final, high-affinity bound state. researchgate.net This dynamic process allows for a more efficient search for the correct binding orientation.
Recent studies have even revealed unexpected binding modes. For instance, using a site-specific crosslinking approach, it was discovered that SH2 domains can bind to phosphotyrosine peptides in a "reverse" orientation. researchgate.net This finding challenges the traditional "two-pronged plug, two-holed socket" model of SH2 domain-phosphopeptide interaction and highlights the complexity and adaptability of these molecular recognition events. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel Protecting Groups for Phosphotyrosine
The synthesis of phosphopeptides using the Fmoc/tBu strategy has been greatly facilitated by the availability of pre-phosphorylated amino acid building blocks. While the Fmoc group protects the α-amino function, the phosphate (B84403) group of tyrosine also requires protection to prevent unwanted side reactions during peptide assembly. The choice of phosphate protecting group is crucial and is an area of active research.
Historically, the synthesis of phosphotyrosine-containing peptides was challenging. However, unlike phosphoserine and phosphothreonine, phosphotyrosine does not undergo β-elimination, which simplifies the protection strategy. rsc.org This stability allows for the use of diester protection on the phosphate group. rsc.org
Commonly used protecting groups for the phosphate moiety of phosphotyrosine include benzyl (B1604629) and tert-butyl esters. rsc.org However, the quest for more efficient and versatile protecting groups continues. Researchers are exploring alternatives that offer improved solubility, faster deprotection kinetics, and orthogonality with a wider range of chemical modifications.
Recent advancements include the development of one-pot synthesis methods for protected phosphoamino acids, which streamline the production of building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH and avoid steps such as the initial protection of the carboxylic group. rsc.org Other strategies involve the use of pyrophosphates with various protecting groups like methyl, ethyl, and allyl as phosphorylating agents. rsc.org
Furthermore, specialized protecting groups are being designed for specific applications. For instance, the Imperiali group developed a 1-(2-nitrophenyl)ethyl "caged" protecting group for the phosphate on tyrosine. rsc.org This group is photolabile and can be removed with UV light, allowing for the light-controlled release of the phosphate group inside cells, a powerful tool for studying cell signaling pathways with high spatiotemporal resolution. rsc.org
The table below summarizes some of the protecting groups used for phosphotyrosine in peptide synthesis.
| Protecting Group Type | Specific Examples | Key Features |
| Alkyl Esters | tert-Butyl (tBu) | Acid-labile, commonly used in Fmoc SPPS. rsc.org |
| Benzyl Esters | Benzyl (Bzl) | Removed by hydrogenolysis; stable to acidic conditions used for tBu removal. rsc.org |
| Allyl Esters | Allyl (All) | Removed by palladium catalysis, offering an orthogonal deprotection strategy. rsc.orgnih.gov |
| Photolabile "Caged" Groups | 1-(2-nitrophenyl)ethyl | Removable with UV light, enabling spatiotemporal control of deprotection. rsc.org |
| S-acyl-2-thioethyl (SATE) | - | Used in the development of mononucleotide prodrugs and adapted for phosphotyrosine. rsc.org |
The ongoing development of novel protecting groups aims to overcome the limitations of current methods, thereby expanding the toolkit available for the synthesis of complex and functionally diverse phosphopeptides.
Advanced Automation and High-Throughput Synthesis of Complex Phosphopeptides
The demand for large libraries of phosphopeptides for use in drug discovery and systems biology has driven the development of automated and high-throughput synthesis platforms. Manual synthesis of phosphopeptides, especially those with multiple phosphorylation sites, is often slow and labor-intensive. acs.org
Automated solid-phase peptide synthesis (SPPS) offers significant advantages in terms of speed, reproducibility, and reduced human error. nih.gov Several platforms have been developed to streamline the synthesis and purification of phosphopeptides. For example, the 'rapid-robotic phosphoproteomics' (R2-P2) and EasyPhos platforms have been designed for automated and high-throughput phosphopeptide enrichment and sample processing for mass spectrometry analysis. nih.govbiorxiv.org These systems often utilize magnetic beads (e.g., TiO2 or Ti-IMAC) for the selective capture and purification of phosphopeptides in a 96-well format, enabling rapid processing of numerous samples in parallel. researchgate.net
While much of the automation has focused on the analysis (phosphoproteomics), similar principles are being applied to the synthesis. Combining automated synthesis with high-throughput screening allows for the rapid generation and evaluation of phosphopeptide libraries. neb.com This is particularly valuable for identifying phosphopeptide sequences with specific binding affinities or inhibitory activities.
Recent strategies have focused on accelerating the synthesis process itself. For instance, a method combining fast stirring, high temperature, and a low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce multiphosphorylated peptides with high purity in a fraction of the time required by conventional automated methods. acs.org While a targeted, fully automated approach might take around 14 hours to synthesize a 10-residue peptide, this accelerated method can be about 40 times faster. acs.org
The table below highlights key features of advanced automated phosphopeptide synthesis and analysis platforms.
| Platform/Technology | Key Features | Throughput |
| R2-P2 (rapid-robotic-phosphoproteomics) | Uses magnetic particles for automated processing of protein extracts to deliver mass spectrometry-ready phosphopeptides. biorxiv.org | High-throughput, capable of processing hundreds of samples. nih.govbiorxiv.org |
| EasyPhos | A concise and well-designed protocol amenable to isobaric tag-based multiplexing, enabling reliable identification of thousands of distinct phosphopeptides. nih.gov | Can process samples in a 96-well plate format in less than 24 hours. nih.gov |
| Magnetic Bead-Based Enrichment (TiO2, Ti-IMAC) | Enables rapid (around 45 minutes), reproducible, and high-fidelity phosphopeptide purification in a 96-well format. researchgate.net | High-throughput, suitable for label-free phosphoproteomic analysis. researchgate.net |
| Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | Utilizes high temperature, fast stirring, and low DBU concentration for extremely rapid synthesis. acs.org | Significantly faster than conventional automated synthesis. acs.org |
The continuous improvement of automation and high-throughput technologies is set to revolutionize the study of phosphosignaling, enabling large-scale investigations that were previously unfeasible.
Computational Approaches in Phosphopeptide Synthesis and Design
Computational methods are becoming increasingly integral to the field of peptide science, offering powerful tools for the design, simulation, and analysis of phosphopeptides. These approaches can predict the properties of phosphopeptides, guide their synthesis, and elucidate their interactions with biological targets.
Molecular dynamics (MD) simulations are used to study the conformational dynamics of phosphopeptides and their complexes with proteins. acs.org For example, MD simulations have been employed to understand the binding mechanisms of phosphopeptides to 14-3-3 proteins, revealing conformational changes and key interactions required for binding. acs.org Such insights are invaluable for the rational design of phosphopeptide-based inhibitors or modulators of protein-protein interactions.
Virtual screening is another powerful computational technique used to identify promising phosphopeptide candidates from large virtual libraries. lenus.ie This can be done through ligand-based screening, which identifies molecules similar to known active ligands, or structure-based screening (docking), which predicts how well a peptide might bind to the three-dimensional structure of a target protein. lenus.ie These methods can significantly reduce the time and cost associated with experimental high-throughput screening. lenus.ie
Computational approaches are also being used to address challenges in phosphopeptide synthesis. For instance, computational studies have been combined with chemical methodologies to develop strategies for synthesizing difficult multiphosphorylated peptides, helping to understand and mitigate side reactions like β-elimination. acs.org
Furthermore, computational tools are being developed to aid in the design of novel peptide structures. The "anchor extension" methodology is a computational approach for the de novo design of cyclic peptides that can bind to a target protein surface with high affinity. bakerlab.org This method starts with a non-canonical amino acid anchor and computationally extends the peptide chain to create potent and selective inhibitors. bakerlab.org
| Computational Method | Application in Phosphopeptide Research | Example |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and binding mechanisms of phosphopeptides. acs.org | Elucidating the binding process of a phosphorylated peptide to 14-3-3ζ protein. acs.org |
| Virtual Screening (Docking) | Identifying potential phosphopeptide binders to a target protein from large virtual libraries. lenus.ie | Screening cyclic peptide libraries against a histone deacetylase (HDAC) active site. bakerlab.org |
| Quantum Mechanics (QM) | Investigating reaction mechanisms in phosphopeptide synthesis. | Analyzing the potential energy surface of Fmoc deprotection and β-elimination reactions. acs.org |
| De Novo Design Algorithms | Designing novel peptide sequences with desired binding properties. bakerlab.org | Using an "anchor extension" methodology to design potent cyclic peptide inhibitors of HDACs. bakerlab.org |
The synergy between computational and experimental approaches is poised to accelerate the discovery and development of novel phosphopeptides with tailored functions.
Exploration of Fmoc-O-Phospho-L-tyrosine in Peptide-Based Therapeutics
The reversible phosphorylation of tyrosine residues is a key regulatory mechanism in many cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. rsc.org This makes the enzymes involved—protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs)—major targets for therapeutic intervention. Fmoc-O-Phospho-L-tyrosine is a crucial starting material for the synthesis of phosphopeptides and their mimetics, which are being explored as potential therapeutics. chemimpex.com
One major strategy involves the development of non-hydrolyzable phosphotyrosine (pTyr) mimetics. rsc.org The phosphate group of pTyr is susceptible to cleavage by PTPs in the body, which can limit the therapeutic efficacy of phosphopeptide-based drugs. To overcome this, researchers have developed analogues where the phosphate group is replaced with a non-hydrolyzable surrogate, such as a phosphonodifluoromethyl group (F2Pmp). nih.govnih.gov Starting with phosphonodifluoromethyl phenylalanine (F2Pmp), a known pTyr mimetic, novel derivatives with improved cell permeability and potency have been synthesized. nih.govnih.gov These mimetics can act as potent and selective inhibitors of specific PTPs.
The synthesis of phosphopeptide libraries using Fmoc-O-Phospho-L-tyrosine is instrumental in drug discovery. chemimpex.com These libraries can be screened to identify peptides that bind to and inhibit the activity of disease-related proteins. For example, phosphopeptides designed to mimic the C-terminal site of the Src kinase have been investigated for their ability to bind to the SH2 domain and modulate kinase activity. tum.de
Furthermore, synthetic phosphopeptides are being used to develop inhibitors of protein-protein interactions that are dependent on phosphotyrosine recognition. By mimicking the binding motif of a natural ligand, a synthetic phosphopeptide can disrupt the interaction and block the downstream signaling cascade.
| Therapeutic Strategy | Mechanism | Example |
| Non-hydrolyzable pTyr Mimetics | Replace the labile phosphate group with a stable surrogate to create more robust inhibitors. rsc.orgnih.gov | Development of phosphonodifluoromethyl phenylalanine (F2Pmp)-containing compounds as PTP inhibitors. nih.govnih.gov |
| Phosphopeptide Library Screening | Synthesize and screen libraries of phosphopeptides to identify potent and selective inhibitors of target proteins. chemimpex.com | Screening for inhibitors of the 14-3-3ε–CDC25A interaction. acs.org |
| Inhibition of Protein-Protein Interactions | Design phosphopeptides that mimic the binding site of a natural ligand to disrupt disease-relevant protein interactions. rsc.org | Targeting the SH2 domain of Src kinase to modulate its activity. tum.de |
The versatility of Fmoc-O-Phospho-L-tyrosine in synthesizing a wide array of phosphopeptides and their analogues underscores its importance in the ongoing quest for novel peptide-based therapeutics.
Applications in Targeted Drug Delivery and Nanomaterials
The unique chemical properties of phosphotyrosine are being harnessed to create novel nanomaterials for biomedical applications, particularly in targeted drug delivery. The phosphate group can act as a stabilizing agent and a targeting moiety, while the peptide backbone provides a scaffold for self-assembly and drug conjugation.
Recent research has shown that Fmoc-O-Phospho-L-tyrosine can self-assemble in the presence of cerium(III) ions to form multifunctional nanoassemblies. rsc.org In this system, both the phosphate and the Fmoc groups are crucial for the assembly process, which is driven by coordination between the phosphate and Ce³⁺, as well as π-π stacking of the aromatic Fmoc groups. rsc.org These nanoassemblies can act as nanocarriers, loading small molecule drugs through interactions with the Fmoc unit. rsc.org
Phosphotyrosine-modified gold nanoparticles (AuNPs) have also been investigated as carriers for targeted drug delivery. researchgate.netnih.gov The phosphate groups provide a negative surface charge that stabilizes the nanoparticles and prevents aggregation. nih.gov Crucially, this stability can be modulated by the enzymatic activity of phosphatases, which are often upregulated in cancer cells. researchgate.netnih.gov When the pY-modified AuNPs reach the tumor environment, the high concentration of phosphatases can cleave the phosphate groups, leading to nanoparticle aggregation and the release of a conjugated drug, such as doxorubicin. researchgate.netnih.gov This enzyme-triggered release mechanism offers a promising strategy for targeted cancer therapy.
The self-assembly of peptide amphiphiles, including those containing phosphotyrosine, is a powerful approach for creating nanostructures like nanofibers and hydrogels. acs.org These materials can encapsulate drugs and provide sustained release. The specific sequence of the peptide can be designed to respond to specific biological cues, allowing for "smart" drug delivery systems.
| Nanomaterial System | Components | Mechanism of Action | Application |
| Cerium-based Nanoassemblies | Fmoc-O-Phospho-L-tyrosine, Cerium(III) ions | Self-assembly driven by metal-phosphate coordination and π-π stacking of Fmoc groups. rsc.org | Drug delivery, nanozymes for diagnostics and therapy. rsc.org |
| Phosphotyrosine-modified Gold Nanoparticles (pY-AuNPs) | Gold nanoparticles, Phosphotyrosine-containing peptides, Doxorubicin | Stabilization by phosphate groups; aggregation and drug release triggered by phosphatase activity in cancer cells. researchgate.netnih.gov | Targeted cancer drug delivery. researchgate.netnih.gov |
| Self-Assembled Peptide Nanostructures | Peptide amphiphiles (may include phosphotyrosine) | Spontaneous organization into nanofibers, hydrogels, etc., capable of encapsulating drugs. acs.org | Controlled drug release, tissue engineering. acs.org |
The exploration of Fmoc-O-Phospho-L-tyrosine and other phosphopeptides in the realm of nanomaterials is opening up exciting new avenues for the development of advanced drug delivery systems and other biomedical technologies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-O-Phospho-L-tyrosine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use Fmoc-based SPPS with orthogonal deprotection strategies. The Fmoc group is removed using 20% piperidine in DMF, while the phosphate group remains stable under these conditions. Activate the amino acid with coupling reagents like HBTU/HOBt in the presence of DIEA to ensure efficient amide bond formation. Monitor coupling completion via Kaiser or chloranil tests .
Q. How should researchers characterize the purity and enantiomeric integrity of Fmoc-O-Phospho-L-tyrosine?
- Methodological Answer : Employ reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>97% by area). Measure specific rotation (e.g., [α]²⁴D in DMF) to confirm enantiomeric identity. Use chiral chromatography or polarimetry to detect ≤0.5% D-enantiomer contamination .
Q. What storage conditions are optimal for preserving Fmoc-O-Phospho-L-tyrosine stability?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of the phosphate group. For short-term use, dissolve in anhydrous DMF or DMSO and store at 4°C for ≤72 hours. Avoid prolonged exposure to moisture or basic conditions .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency of Fmoc-O-Phospho-L-tyrosine during peptide elongation?
- Methodological Answer : Optimize reaction pH (6.5–7.5) using DIEA to enhance activation. Pre-activate the phosphorylated amino acid for 1–2 minutes before coupling. Consider microwave-assisted synthesis (50°C, 10–20 W) to improve reaction kinetics. If steric hindrance occurs, use backbone amide protection (e.g., pseudoproline dipeptides) .
Q. What analytical techniques are most reliable for detecting phosphorylation sites in peptides containing Fmoc-O-Phospho-L-tyrosine?
- Methodological Answer : Use MALDI-TOF MS with post-source decay (PSD) or LC-ESI-MS/MS for phosphorylation site mapping. For gel-based analysis, employ Phos-tag™ acrylamide (50 μM) in SDS-PAGE to retard phosphorylated peptides. Validate with phosphatase treatment (e.g., alkaline phosphatase) to confirm phosphorylation-specific band shifts .
Q. How should researchers address contradictory data in phosphorylation-dependent peptide-receptor binding assays?
- Methodological Answer : Control for dephosphorylation artifacts by adding phosphatase inhibitors (e.g., sodium orthovanadate) to buffers. Perform time-course binding studies to distinguish transient vs. stable interactions. Validate phosphorylation status using Western blotting with anti-phosphotyrosine antibodies (e.g., 4G10) .
Q. What strategies mitigate phosphate group instability during automated peptide synthesis?
- Methodological Answer : Replace standard TFA cleavage cocktails with milder alternatives (e.g., 3% TFA in DCM) to minimize phosphate ester hydrolysis. For acid-sensitive sequences, use photolabile protecting groups (e.g., NVOC) for the phosphate moiety. Post-synthesis, purify peptides via ion-exchange chromatography to remove dephosphorylated byproducts .
Data Analysis and Experimental Design
Q. How can researchers design robust controls for phosphorylation-dependent functional studies?
- Methodological Answer : Include non-phosphorylated analogs (e.g., Fmoc-L-tyrosine) and phosphomimetic mutants (e.g., Fmoc-O-sulfo-L-tyrosine) as negative and positive controls, respectively. Use isothermal titration calorimetry (ITC) to quantify binding affinity differences between phosphorylated and non-phosphorylated peptides .
Q. What statistical approaches are appropriate for analyzing phosphorylation stoichiometry in heterogeneous peptide populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
